Corticotropin Releasing Factor bovine
Description
Historical Discovery and Isolation of Bovine Hypothalamic Corticotropin Releasing Factor
The quest to identify the factor responsible for stimulating ACTH release from the pituitary gland was a long-standing challenge in neuroendocrinology. While the ovine (sheep) form of CRF was the first to be fully characterized in 1981 by Wylie Vale and his colleagues, the isolation of bovine CRF followed, providing crucial comparative data. mdpi.comnih.gov
In 1984, researchers successfully isolated and characterized CRF from bovine hypothalami. nih.gov This was achieved by processing 1000 bovine hypothalami using a combination of immunoaffinity chromatography, gel filtration, and reverse-phase high-performance liquid chromatography (HPLC). nih.govcapes.gov.br The primary structure of the 41-amino acid peptide was determined through gas-phase sequence analysis for the first 39 amino acids. nih.gov The final two amino acids at the carboxyl terminus were identified through enzymatic digestion with Staphylococcus aureus V8 protease and subsequent analysis. nih.gov The complete primary structure of bovine CRF was established as: Ser-Gln-Glu-Pro-Pro-Ile-Ser-Leu-Asp-Leu-Thr-Phe-His-Leu-Leu-Arg-Glu-Val-Leu-Glu-Met-Thr-Lys-Ala-Asp-Gln-Leu-Ala-Gln-Gln-Ala-His-Asn-Asn-Arg-Lys-Leu-Leu-Asp-Ile-Ala-NH2. nih.gov
Further studies on bovine hypothalamic extracts identified multiple forms of CRF, designated CRF-B, which were separable by isoelectric focusing. nih.gov These subtypes (B-1, B-2, B-3, and B-4) showed similar molecular sizes to the 41-residue ovine and rat CRF and were considered the bovine counterparts. nih.gov While most of these forms exhibited both biological and immunological activity, it suggested the presence of minor post-translational modifications. nih.gov
Evolutionary Trajectory of the Corticotropin-Releasing Factor Family Across Vertebrate Species
The CRF family of peptides is an ancient and evolutionarily conserved system found throughout vertebrate taxa. nih.govnih.gov Evidence suggests that the family originated from a single ancestral peptide precursor early in metazoan evolution, with a CRF-like peptide in insects and tunicates pointing to a common ancestor before the divergence of deuterostomes and protostomes. nih.gov The earliest functions of these peptides may have been linked to osmoregulation and diuresis. nih.gov
In jawed vertebrates, the CRF family has expanded through gene duplication events into four distinct paralogous lineages: CRF, urotensin-I/urocortin/sauvagine, urocortin 2 (Ucn2), and urocortin 3 (Ucn3). nih.gov CRF and the urotensin-I/urocortin/sauvagine group arose from one gene duplication, while Ucn2 and Ucn3 resulted from a duplication in the other lineage. nih.gov This expansion allowed for the specialization of these peptides, with CRF becoming the principal regulator of the HPA axis in mammals, while the urocortins are more involved in recovery from stress and other peripheral functions. nih.gov
The primary structure of CRF is highly conserved across mammalian species, reflecting its critical physiological role. nih.gov Bovine CRF shares a significant degree of sequence homology with other mammalian forms. For instance, human and rat CRF are identical, and they differ from ovine CRF by seven amino acids. embopress.org Bovine CRF is immunologically similar to ovine CRF, showing strong cross-reactivity with anti-ovine CRF antibodies, but it reacts poorly with anti-rat CRF antibodies, indicating some structural differences. nih.gov The urocortins, while part of the same family, show more divergence. Human CRF has a 45% homology with urocortin 1 (Ucn1) and a 54% homology with fish urotensin. mdpi.com
| Species | Peptide | Sequence | Homology to Bovine CRF |
|---|---|---|---|
| Bovine | CRF | SQEPPISLDLTFHLLREVLEMTKADQLAQQAHSNNRKLIDIA | 100% |
| Human/Rat | CRF | SEEPPISLDLTFHLLREVLEMARAEQLAQQAHSNRKLMEII | 83% |
| Ovine | CRF | SQEPPISLDLTFHLLREVLEMARAEQLAQQAHSNRKLDI I | 83% |
| Rat | Urocortin 1 | DDPPLSIDLTFHLLRTLLELARTQSQRERAEQNRIIFDSV | ~45% |
| Fish (Sucker) | Urotensin-I | NDDPPISIDLTFHLLRNMIEMARIENEREQAGLNRKYLDEV | ~54% |
Phylogenetic analysis indicates that the CRF system evolved through significant gene duplication events. The presence of a single CRF-like peptide in invertebrates suggests a single ancestral gene. nih.gov A key duplication event occurred after the divergence of tunicates from the chordate ancestor, giving rise to two paralogous lineages. nih.gov One lineage led to the modern CRF gene, while the other led to the ancestor of the urocortins. nih.govnih.gov
Further duplication within the urocortin lineage resulted in the Ucn2 and Ucn3 genes. nih.gov This expansion of the CRF peptide family allowed for functional diversification. Phylogenetically, urotensin-I appears to be the most ancestral of the family, primarily found in earlier-evolved brain regions associated with functions like osmoregulation. mdpi.com CRF is considered a phylogenetically younger peptide, more prominent in higher-order brain areas. mdpi.com This evolutionary path highlights a transition from general homeostatic roles to the highly specialized stress-response functions seen in mammals.
Overview of the Mammalian Corticotropin-Releasing Factor System Components: Ligands, Receptors, and Binding Proteins
The mammalian CRF system is a complex network comprising multiple ligands, two main receptor types, and a binding protein, all of which interact to finely tune the body's response to stress. mdpi.comannualreviews.org
Ligands: The system includes four known agonists:
Corticotropin-Releasing Factor (CRF): The primary ligand, responsible for initiating the HPA axis stress response. nih.gov
Urocortin 1 (Ucn1): A 40-amino acid peptide that binds with high affinity to both CRF receptor types. mdpi.com It can activate the HPA axis, partly by stimulating CRF production. nih.gov
Urocortin 2 (Ucn2) and Urocortin 3 (Ucn3): These ligands are highly selective for the CRF2 receptor and are thought to be involved in dampening the stress response and promoting recovery. nih.govannualreviews.org
Receptors: The actions of CRF ligands are mediated by two G protein-coupled receptors (GPCRs), designated CRF1 and CRF2, which have distinct distributions and affinities for the various ligands. nih.govmdpi.com
CRF Receptor 1 (CRF1): CRF binds with high affinity to CRF1, which is widely expressed in the brain, including the pituitary gland, making it the key receptor for HPA axis activation. nih.govresearchgate.net
CRF Receptor 2 (CRF2): This receptor exists in several splice variants (e.g., CRF2α, CRF2β). frontiersin.orgnih.gov CRF has a lower affinity for CRF2. Ucn2 and Ucn3 are selective for CRF2, while Ucn1 binds with high affinity. nih.govresearchgate.net CRF2 receptors are implicated in anxiety, cardiovascular function, and gastrointestinal motility. nih.gov
Binding Protein:
Structure
2D Structure
Properties
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2R)-1-[[(2R)-1-[[(2R)-5-amino-1-[[(2R)-1-[[(2R)-1-[[(2R)-5-amino-1-[[(2R)-5-amino-1-[[(2R)-1-[[(2R)-1-[[(2R)-4-amino-1-[[(2R)-4-amino-1-[[(2R)-1-[[(2R)-6-amino-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2S,3R)-1-[[(2R)-1-amino-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2R)-1-[(2R)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C206H340N60O63S/c1-30-104(21)160(199(324)227-106(23)164(216)289)261-195(320)143(88-158(287)288)256-185(310)132(77-99(11)12)248-183(308)130(75-97(7)8)246-173(298)117(46-36-38-67-208)233-171(296)118(47-39-68-223-205(217)218)235-190(315)139(84-151(214)275)254-191(316)140(85-152(215)276)253-188(313)137(82-113-89-221-93-225-113)243-166(291)108(25)229-170(295)120(51-58-147(210)271)236-174(299)121(52-59-148(211)272)231-165(290)107(24)230-180(305)128(73-95(3)4)245-177(302)123(54-61-150(213)274)238-192(317)141(86-156(283)284)244-167(292)109(26)228-169(294)116(45-35-37-66-207)241-201(326)162(110(27)269)263-179(304)126(65-72-330-29)240-175(300)124(55-62-153(277)278)239-182(307)134(79-101(15)16)257-198(323)159(103(19)20)260-178(303)125(56-63-154(279)280)237-172(297)119(48-40-69-224-206(219)220)234-181(306)129(74-96(5)6)247-184(309)131(76-98(9)10)249-189(314)138(83-114-90-222-94-226-114)252-187(312)136(81-112-43-33-32-34-44-112)258-202(327)163(111(28)270)264-194(319)135(80-102(17)18)250-193(318)142(87-157(285)286)255-186(311)133(78-100(13)14)251-196(321)144(92-268)259-200(325)161(105(22)31-2)262-197(322)145-49-41-70-265(145)204(329)146-50-42-71-266(146)203(328)127(57-64-155(281)282)242-176(301)122(53-60-149(212)273)232-168(293)115(209)91-267/h32-34,43-44,89-90,93-111,115-146,159-163,267-270H,30-31,35-42,45-88,91-92,207-209H2,1-29H3,(H2,210,271)(H2,211,272)(H2,212,273)(H2,213,274)(H2,214,275)(H2,215,276)(H2,216,289)(H,221,225)(H,222,226)(H,227,324)(H,228,294)(H,229,295)(H,230,305)(H,231,290)(H,232,293)(H,233,296)(H,234,306)(H,235,315)(H,236,299)(H,237,297)(H,238,317)(H,239,307)(H,240,300)(H,241,326)(H,242,301)(H,243,291)(H,244,292)(H,245,302)(H,246,298)(H,247,309)(H,248,308)(H,249,314)(H,250,318)(H,251,321)(H,252,312)(H,253,313)(H,254,316)(H,255,311)(H,256,310)(H,257,323)(H,258,327)(H,259,325)(H,260,303)(H,261,320)(H,262,322)(H,263,304)(H,264,319)(H,277,278)(H,279,280)(H,281,282)(H,283,284)(H,285,286)(H,287,288)(H4,217,218,223)(H4,219,220,224)/t104-,105+,106-,107-,108-,109-,110-,111+,115+,116+,117-,118-,119+,120-,121-,122+,123-,124+,125+,126?,127+,128-,129+,130-,131+,132-,133+,134+,135+,136+,137-,138+,139-,140-,141-,142+,143-,144+,145-,146-,159+,160+,161+,162+,163+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUPKVLWWGQTIL-SFYWBPHXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CNC=N2)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CC3=CNC=N3)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)N)NC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@H](C)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)NC(CCSC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@H](C)C(=O)N[C@H](CC(=O)O)C(=O)N[C@H](CCC(=O)N)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](C)C(=O)N[C@H](CCC(=O)N)C(=O)N[C@H](CCC(=O)N)C(=O)N[C@H](C)C(=O)N[C@H](CC3=CNC=N3)C(=O)N[C@H](CC(=O)N)C(=O)N[C@H](CC(=O)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](CC(=O)O)C(=O)N[C@@H]([C@H](C)CC)C(=O)N[C@H](C)C(=O)N)NC(=O)[C@H]4CCCN4C(=O)[C@H]5CCCN5C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C206H340N60O63S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80856168 | |
| Record name | PUBCHEM_71581479 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80856168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
4697 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92307-52-3 | |
| Record name | PUBCHEM_71581479 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80856168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Architecture and Functional Dynamics of Bovine Corticotropin Releasing Factor
Primary Amino Acid Sequence Characterization of Bovine CRF and its Functional Domains
Bovine CRF is a 41-amino acid peptide. nih.gov The primary structure of a protein is fundamental to its function, and in the case of bovine CRF, specific regions or "domains" within the amino acid sequence are crucial for its biological activity. The amidated C-terminus, for instance, is essential for the biological function of CRF and related peptides. nih.gov The interaction with its receptors is thought to follow a two-domain model, where the C-terminus of the peptide binds to the extracellular domain of the receptor, and the N-terminus interacts with a juxtamembrane domain, influencing the subsequent signaling cascade. nih.gov
While the complete amino acid sequence of bovine CRF is well-established, it's noteworthy that bovine and ovine CRF exhibit less sequence homology with human and rodent CRF compared to fish and amphibian forms, suggesting different evolutionary pressures. nih.gov
| Characteristic | Description |
| Peptide Length | 41 amino acids |
| Key Functional Domain | Amidated C-terminus |
Post-Translational Modifications of Bovine CRF and their Biological Relevance
Following its synthesis from the pro-opiomelanocortin (POMC) precursor gene, bovine CRF undergoes several post-translational modifications that are critical for its biological activity and stability. nih.gov The most significant of these is C-terminal amidation. This modification, where the C-terminal carboxyl group is converted to an amide, is crucial for the peptide's ability to bind to and activate its receptors, thereby initiating the downstream signaling cascade that leads to ACTH release. nih.gov
The precursor protein for ACTH and β-lipotropin in cattle is encoded by a gene that is split, with an intron separating the signal peptide region from the main protein structure. nih.gov This precursor undergoes proteolytic processing at sites marked by pairs of basic amino acid residues to yield the final, biologically active peptides, including CRF. nih.gov
Endogenous Bovine CRF Variants: Isolation and Comparative Biological Activity
Research has identified different forms of CRF in bovine tissues. Notably, studies on bovine hypothalamic extracts have distinguished between "big" CRF, designated as CRF-A, and a smaller form, CRF-B. nih.gov These variants exhibit different chromatographic properties and biological activities.
In comparative studies, intravenous administration of ovine CRF resulted in a more prolonged elevation of plasma ACTH compared to the relatively shorter duration observed after the administration of bovine CRF-A. nih.gov This suggests that the different forms of bovine CRF may have distinct physiological roles and potencies. The dose-response slopes for bovine CRF in in-vitro systems have been observed to be somewhat steeper than those for ovine CRF. nih.gov
| Variant | Relative Size | Observed Biological Characteristic |
| CRF-A | "Big" CRF | Shorter duration of ACTH elevation compared to ovine CRF |
| CRF-B | Smaller CRF | Kav = 0.583 in gel chromatography |
Receptor Binding Kinetics and Ligand Specificity of Bovine CRF
The biological effects of bovine CRF are mediated through its interaction with specific receptors, primarily the Corticotropin-Releasing Factor Receptor Type 1 (CRF1R) and Type 2 (CRF2R). mdpi.com The affinity of bovine CRF for these receptors, as well as its interaction with the Corticotropin-Releasing Factor-Binding Protein (CRF-BP), dictates the magnitude and duration of its physiological effects.
Binding Affinity (K_i, pEC50) for Corticotropin-Releasing Factor Receptor Type 2 (CRF2R)
In contrast to its high affinity for CRF1R, bovine CRF exhibits a lower affinity for CRF2R. researchgate.net This differential binding affinity is a crucial aspect of the specific physiological roles attributed to each receptor subtype. While CRF1R activation is primarily associated with the acute stress response, CRF2R is thought to be involved in dampening stress sensitivity. nih.govresearchgate.net
| Receptor | Binding Affinity of Bovine CRF |
| CRF1R | High |
| CRF2R | Low |
Molecular Interactions with the Corticotropin-Releasing Factor-Binding Protein (CRF-BP)
The Corticotropin-Releasing Factor-Binding Protein (CRF-BP) is a key modulator of CRF activity. This 37-kDa glycoprotein (B1211001) binds to CRF with high affinity, effectively sequestering it and preventing its interaction with CRF receptors. nih.gov The affinity of CRF for CRF-BP is several-fold higher than its affinity for either CRF receptor. nih.gov
Specific amino acid residues in both CRF and CRF-BP are critical for this high-affinity interaction. For instance, glutamic acid at position 25 in the CRF peptide has been shown to be crucial for high-affinity binding to CRF-BP. nih.gov Mutation of this residue significantly reduces the binding affinity. nih.gov From the perspective of CRF-BP, residues such as arginine 56 and aspartic acid 62 have been identified as key for binding to CRF. researchgate.net Interestingly, CRF-BP has also been shown to physically interact with the CRF2αR isoform, suggesting a more complex regulatory role than simple sequestration, potentially acting as an escort protein to facilitate the receptor's presence on the cell surface. nih.govfrontiersin.org
Corticotropin Releasing Factor Receptor Pharmacology and Intracellular Signal Transduction Pathways
Functional Characterization and Tissue Distribution of Corticotropin Releasing Factor Receptor Subtypes in Animal Models
CRF1 and CRF2 receptors show distinct and often complementary distribution patterns in the central nervous system (CNS) and peripheral tissues, which underlies their diverse physiological functions. nih.govpnas.org Studies in various animal models, primarily rodents, have mapped their expression profiles extensively. Generally, CRF1 receptors are more abundant in the CNS, particularly in cortical and limbic structures, while CRF2 receptors have a more prominent expression in peripheral tissues and specific subcortical brain regions. nih.govpnas.org
The CRF1 receptor is widely expressed throughout the CNS of animal models. High levels of expression are consistently found in the neocortex, cerebellum, hippocampus, basolateral amygdala, and the anterior pituitary gland. nih.govpnas.org This distribution is consistent with the receptor's established role in mediating anxiety-like behaviors and initiating the hypothalamic-pituitary-adrenal (HPA) axis response to stress. frontiersin.org In peripheral tissues, CRF1 receptor mRNA is detected at lower levels in the adrenal gland, ovaries, testes, and skin. pnas.org
Alternative splicing of the CRF1 receptor gene adds a significant layer of regulatory complexity. In humans, at least eight splice variants have been identified (designated α, β, c, d, e, f, g, and h), while multiple isoforms have also been found in rats and sheep. nih.govnih.govnih.gov The primary and fully functional isoform is CRF1α. nih.gov Other variants often result from the deletion of exons, which can lead to truncated proteins or altered structures. nih.gov
The functional significance of these splice variants is an area of active research. Some variants, such as CRF1d, f, and g, lack transmembrane domains and are retained intracellularly; when co-expressed with the functional CRF1α receptor, they can form heterodimers and sequester the functional receptor, thereby downregulating its surface expression and signaling capacity. nih.gov Other isoforms, like the soluble CRF1e and h variants which lack the entire transmembrane region, can be secreted and may act as modulators of CRF signaling. nih.gov This alternative splicing can effectively lower the pool of fully active CRF1α receptors, representing a mechanism for fine-tuning cellular responses to CRF. nih.govnih.gov
Table 1: Tissue Distribution of CRF1 Receptors in Animal Models
| Tissue/Region | Expression Level | Species Studied |
| Central Nervous System | ||
| Neocortex | High | Rat, Mouse |
| Cerebellum | High | Rat, Mouse |
| Hippocampus | High | Rat, Mouse |
| Amygdala (Basolateral) | High | Rat, Mouse |
| Anterior Pituitary | High | Rat, Mouse |
| Olfactory Bulb | High | Rat, Mouse |
| Bed Nucleus of Stria Terminalis | High | Rat, Mouse |
| Peripheral Tissues | ||
| Skin | Low | Human, Mouse |
| Ovary | Low | Human, Rat |
| Testis | Low | Human, Rat |
| Adrenal Gland | Low | Human, Rat |
Compared to CRF1, the CRF2 receptor is more prominently expressed in peripheral tissues, although it also has a discrete distribution within the CNS. nih.govvub.be In the rodent brain, high densities of CRF2 receptor mRNA are found in the lateral septal nucleus, ventromedial hypothalamus, olfactory bulb, and mesencephalic raphe nuclei. vub.be Peripherally, CRF2β mRNA is highly expressed in the heart, skeletal muscle, and skin. oup.comnih.gov This distribution suggests roles in cardiovascular function, energy balance, and the modulation of stress responses.
The CRF2 receptor gene gives rise to three functional splice variants in mammals: CRF2α, CRF2β, and CRF2γ (the latter only reported in humans). nih.govnih.gov These variants differ primarily in their N-terminal extracellular domain due to the use of alternative first exons. vub.be In rodents, CRF2α is the predominant isoform in the brain, whereas CRF2β is the major variant in the periphery. oup.comvub.benih.gov Despite their differential tissue distribution, the splice variants generally exhibit similar pharmacological and biological properties. nih.govresearchgate.net
Similar to CRF1, splicing of the CRF2 gene can generate isoforms with unique functions. A soluble splice variant of CRF2α (sCRFR2α) has been identified in the mouse brain. vub.be This variant lacks the transmembrane domains but retains the ability to bind CRF-family ligands with high affinity, suggesting it can act as a biological modulator by sequestering agonists like CRF and Urocortin 1. vub.be Additionally, a novel insertion variant of mouse CRF2β (iv-mCRFR2β) has been discovered in the heart. oup.com This isoform exhibits dominant-negative activity by forming complexes with the wild-type CRF2β receptor and retaining it within the ER-Golgi complex, thereby inhibiting its surface expression and cardioprotective signaling. oup.com Upregulation of this dominant-negative variant during chronic stress may contribute to stress-related heart disease. oup.com
Table 2: Tissue Distribution of CRF2 Receptor Splice Variants in Rodent Models
| Splice Variant | Primary Location | Expression Sites |
| CRF2α | Central Nervous System | Lateral Septum, Hypothalamus, Olfactory Bulb, Raphe Nuclei |
| CRF2β | Peripheral Tissues | Heart, Skeletal Muscle, Skin |
| sCRFR2α | Central Nervous System | Olfactory Bulb, Cortex, Midbrain |
| iv-mCRFR2β | Peripheral Tissues | Heart |
Molecular Mechanisms of Ligand-Receptor Recognition and Activation
The activation of CRF receptors by their peptide ligands is a complex, multi-step process that leads to specific conformational changes in the receptor, G-protein coupling, and the initiation of intracellular signaling. nih.gov This process is governed by specific interactions between the peptide ligand and distinct domains of the receptor.
The binding of CRF peptide agonists to their receptors is best described by a "two-domain" or "two-step" model. nih.govupstate.edu The first step involves the large N-terminal extracellular domain (ECD) of the receptor acting as an affinity trap. researchgate.netpnas.org The C-terminal portion of the helical peptide ligand (approximately residues 11-40) binds with high affinity to a hydrophobic groove on the receptor's ECD. nih.govupstate.edunih.gov This initial interaction is crucial for docking the ligand to the receptor and is a major determinant of binding affinity and selectivity. nih.govpnas.org
This initial "capture" of the ligand's C-terminus by the ECD correctly orients the peptide, allowing the second step to occur. nih.govupstate.edu In this step, the N-terminal region of the peptide ligand, which contains the signaling domain, inserts into the juxtamembrane (J-domain) region of the receptor. nih.govupstate.edu The J-domain is a pocket formed by the extracellular loops and the transmembrane helices. nih.govupstate.edu This second interaction is responsible for inducing the conformational changes in the transmembrane helices that lead to receptor activation. nih.gov N-terminally truncated peptide antagonists like Astressin (B1632008) can bind to the ECD but cannot activate the receptor because they lack the N-terminal signaling portion required for the second step. upstate.edu
Upon successful binding of an agonist's N-terminus to the J-domain, the receptor undergoes significant conformational rearrangements. nih.govresearchgate.net All-atom molecular dynamics simulations and structural studies have shown that agonist binding leads to a rearrangement of the seven transmembrane helices. researchgate.netresearchgate.net A key event in activation is a large outward movement of the intracellular end of transmembrane helix 6 (TM6). researchgate.netresearchgate.net This movement, along with shifts in other helices like TM7, opens up a cytoplasmic cavity that serves as the binding site for the heterotrimeric G-protein. researchgate.net This agonist-induced "wide" conformation is required for the receptor to engage and activate its cognate G-protein. researchgate.net In contrast, antagonist binding stabilizes a more "compact" receptor conformation that is incompatible with G-protein coupling. researchgate.net
The interaction with G-proteins stabilizes the receptor in a high-affinity state for agonists. nih.govscielo.br Radioligand binding studies have identified at least three distinct agonist affinity states for the CRF1 receptor:
R (Low Affinity): The G-protein-uncoupled state, which represents the majority of the receptor population. nih.gov
RO (High Affinity): A G-protein-insensitive high-affinity state. nih.gov
RG (Very-High Affinity): The G-protein-coupled complex state, which is sensitive to GTP analogs and has the highest affinity for agonists. nih.gov
The transition between these states is fundamental to the process of signal transduction across the cell membrane.
Downstream Intracellular Signaling Cascades Activated by Corticotropin Releasing Factor
Activation of CRF receptors initiates a variety of intracellular signaling cascades, allowing for diverse and cell-type-specific physiological responses. While the canonical pathway involves Gs protein and cyclic AMP, CRF receptors are notably "promiscuous," coupling to multiple G-protein families to engage a broader signaling network. nih.govscielo.br
The primary and best-characterized signaling pathway for both CRF1 and CRF2 receptors involves coupling to the stimulatory G-protein, Gs . nih.govscielo.br This interaction activates the enzyme adenylyl cyclase (AC) , which catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP) . scielo.brwikipedia.orgwikipedia.org The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA) . nih.govwikipedia.org Activated PKA then phosphorylates numerous downstream targets, including transcription factors like the cAMP response element-binding protein (CREB) , to regulate gene expression and cellular function. pnas.orgnih.gov
Beyond the canonical Gs-cAMP pathway, CRF receptors can also couple to other G-proteins, including Gq/11 and Gi/o . nih.govvub.be
Gq/11 Coupling: In certain cellular contexts, such as HEK293 cells, CRF receptor activation can stimulate the Phospholipase C (PLC) pathway. nih.govnih.gov PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC) . nih.govnih.govvub.be This pathway is crucial for CRF-mediated increases in intracellular calcium. nih.govnih.gov
Gi/o Coupling: Evidence also points to CRF receptor coupling to inhibitory G-proteins (Gi/o). nih.govvub.be This can lead to an inhibition of adenylyl cyclase, or the Gβγ subunits released from Gi/o can directly activate other effectors, such as PLC and certain kinases. frontiersin.orgvub.be
Furthermore, CRF receptors are potent activators of the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK1/2) pathway. nih.govnih.govwikipedia.org ERK activation can be triggered through multiple upstream mechanisms, including:
PKA-dependent mechanisms in some cells. pnas.orgnih.gov
PKC-dependent mechanisms. nih.gov
Gβγ subunit-mediated activation of non-receptor tyrosine kinases like Src , leading to the transactivation of the epidermal growth factor receptor (EGFR) and subsequent recruitment of the Ras-Raf-MEK-ERK module. frontiersin.orgnih.gov
The activation of these diverse signaling pathways allows CRF to exert a wide range of effects, from acute changes in neuronal excitability to long-term regulation of gene transcription and synaptic plasticity. nih.govarizona.edu
Table 3: Major Intracellular Signaling Pathways Activated by CRF Receptors
| Pathway | Primary G-Protein | Key Mediators | Major Downstream Effects |
| Adenylyl Cyclase / PKA | Gs | Adenylyl Cyclase, cAMP, PKA, CREB | Gene transcription, Regulation of enzyme activity |
| Phospholipase C / Calcium | Gq/11 | PLC, IP3, DAG, Ca2+, PKC | Mobilization of intracellular calcium, Activation of calcium-sensitive proteins |
| MAPK / ERK | Gs, Gi/o, Gq/11 | Src, EGFR, Ras, Raf, MEK, ERK1/2 | Regulation of cell proliferation, differentiation, and synaptic plasticity |
Gs-Coupled Adenylyl Cyclase/Protein Kinase A (PKA) Pathway Activation
The most classically defined signaling pathway for CRF receptors involves their coupling to the heterotrimeric G-protein, Gαs. nih.govresearchgate.net Upon binding of bovine CRF to its receptor, the receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the Gαs subunit. youtube.comyoutube.com This activation causes the Gαs subunit to dissociate from the Gβγ dimer and the receptor. youtube.comyoutube.com The activated Gαs subunit then binds to and stimulates the membrane-bound enzyme adenylyl cyclase (also known as adenylate cyclase). youtube.comyoutube.com
Activated adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger. youtube.comyoutube.com The subsequent rise in intracellular cAMP concentration leads to the activation of Protein Kinase A (PKA). youtube.comyoutube.com In its inactive state, PKA exists as a tetramer of two regulatory and two catalytic subunits. The binding of four cAMP molecules to the regulatory subunits induces a conformational change that liberates the active catalytic subunits. youtube.com These active PKA catalytic subunits can then phosphorylate a multitude of downstream protein substrates on serine and threonine residues, including enzymes, ion channels, and transcription factors like the cAMP response element-binding protein (CREB), thereby modulating gene expression and cellular function. youtube.comnih.gov
Studies in various cell types have demonstrated this canonical pathway. For instance, in human retinoblastoma Y79 cells, which endogenously express CRF1 receptors, stimulation with CRF leads to a significant (approximately 30-fold) increase in intracellular cAMP accumulation, indicating robust coupling to the Gs/adenylyl cyclase system. researchgate.netnih.gov Similarly, the release of pro-opiomelanocortin (POMC) from pituitary corticotrophs by CRF is mediated through the stimulation of the cAMP/PKA pathway. nih.gov
| Cell Line | Receptor | Effect of CRF Stimulation | Pathway Implicated |
| Y79 (Human Retinoblastoma) | CRF1R | ~30-fold increase in cAMP | Gs/Adenylyl Cyclase/PKA |
| Pituitary Corticotrophs | CRF1R | Pro-opiomelanocortin (POMC) release | Gs/Adenylyl Cyclase/PKA |
| A7r5 (Aortic Smooth Muscle) | CRF2βR | Increased intracellular cAMP | Gs/Adenylyl Cyclase |
This table summarizes the activation of the Gs-PKA pathway by CRF in different cell models.
Mitogen-Activated Protein (MAP) Kinase Pathways (ERK1/2) Engagement
CRF receptor activation can also engage the Mitogen-Activated Protein (MAP) kinase pathway, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2 or p44/42 MAPK). nih.govnih.gov This pathway is a critical regulator of cell proliferation, differentiation, and survival. cellsignal.comcellsignal.com The activation of ERK1/2 by CRF is complex and can be initiated through multiple upstream mechanisms, often involving both G-protein dependent and independent signaling intermediates. nih.govnih.gov In COS-7 cells transfected with CRF1 receptors, CRF treatment (100 nM) induces a transient phosphorylation of ERK1/2, peaking at 5-10 minutes. nih.gov This activation demonstrates that CRF receptors can pivot from classical stress-response pathways to those typically associated with growth factors.
The Src family of non-receptor tyrosine kinases are key intermediaries in GPCR signaling to the MAP kinase cascade. embopress.orgnih.gov Research indicates that for CRF1 receptors, the activation of ERK1/2 is dependent on Src kinase activity. nih.gov Inhibition of Src using specific pharmacological agents like PP2 can block CRF-mediated signaling events. nih.gov This suggests a model where the activated CRF receptor recruits and activates Src, which then phosphorylates downstream adaptors or enzymes, ultimately leading to the activation of the Ras-Raf-MEK-ERK cascade. nih.gov
A significant mechanism for GPCR-mediated ERK1/2 activation is the transactivation of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov Upon CRF1R stimulation, a signaling cascade is initiated that leads to the phosphorylation and activation of EGFR, a process that can occur through both ligand-dependent and -independent mechanisms. nih.govnih.gov This EGFR transactivation serves as a platform for the recruitment of adaptor proteins like Grb2 and Sos, which in turn activate the Ras/MAPK pathway. nih.gov Studies have confirmed that CRF1R signaling rapidly transactivates the EGFR, contributing to the subsequent phosphorylation of ERK1/2. nih.gov
The Phosphoinositide 3-Kinase (PI3K) pathway is another critical signaling axis engaged by CRF receptors. nih.gov PI3K can be activated downstream of both G-protein subunits and receptor tyrosine kinases like the transactivated EGFR. nih.govresearchgate.net Once active, PI3K phosphorylates phosphoinositides in the plasma membrane, creating docking sites for proteins containing pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B). researchgate.net While PI3K/Akt activation by CRF1R appears to be mediated primarily by the Src/PI3K pathway with less contribution from EGFR transactivation, it represents another important branch of the signaling network. nih.gov The PI3K pathway is involved in regulating cell survival, growth, and metabolism. researchgate.net
Following the activation of a heterotrimeric G-protein and the dissociation of the Gα subunit, the remaining Gβγ dimer is not merely a passive bystander. It is an active signaling entity in its own right, capable of interacting with and modulating a variety of effector molecules, including isoforms of PLC, adenylyl cyclase, ion channels, and kinases like Src and PI3K. nih.gov Research has uncovered a novel neuronal signaling pathway where CRF leads to a rapid, Gβγ-dependent increase in CREB phosphorylation. nih.gov This effect is mediated through the MAP kinase kinase, MEK. nih.gov These findings demonstrate that Gβγ subunits released upon CRF receptor activation play a direct role in transmitting the signal to downstream kinase cascades, adding another layer of complexity to the cellular response to CRF. nih.govnih.gov
| Pathway Component | Role in CRF Signaling | Key Findings |
| Src Tyrosine Kinase | Intermediate kinase | Required for CRF-induced ERK1/2 activation. nih.gov |
| EGFR Transactivation | Signal amplification/diversion | CRF1R stimulation leads to rapid EGFR phosphorylation, contributing to ERK1/2 activation. nih.gov |
| PI3K | Parallel signaling pathway | Activated by CRF1R via Src, leading to downstream Akt activation. nih.gov |
| Gβγ Subunits | Direct signaling entity | Mediate a rapid, MEK-dependent increase in CREB phosphorylation in neurons. nih.gov |
This table details the involvement of various signaling components in the CRF-mediated MAP Kinase pathway.
Akt Kinase Cascade Modulation and its Regulationnih.gov
Corticotropin Releasing Factor (CRF) signaling is not limited to the classical Gs/PKA pathway; it also encompasses the modulation of other critical intracellular cascades, including the Akt kinase pathway, which is central to processes like cell survival and proliferation. nih.gov Activation of the CRF1 receptor (CRF1R) has been shown to induce the phosphorylation of Akt, a serine/threonine-specific protein kinase. nih.govresearchgate.net This activation is a multifaceted process involving several upstream regulators.
Research in COS-7 cells expressing CRF1R demonstrated that CRF-induced Akt phosphorylation occurs rapidly. nih.gov The signaling cascade leading to Akt activation is initiated by G-protein βγ subunits (Gβγ), as evidenced by the fact that pretreatment with Pertussis Toxin (PTX), which uncouples Gi proteins, or the overexpression of a Gβγ scavenger (ct-βARK) significantly reduces Akt phosphorylation. nih.gov This indicates the involvement of a Gi-protein-linked cascade in the process. nih.govresearchgate.net
Furthermore, the activation of the Akt pathway by CRF is dependent on Src, a non-receptor tyrosine kinase, and phosphatidylinositol 3-kinase (PI3K). nih.govresearchgate.net Studies using specific inhibitors have shown that the Src kinase inhibitor PP2 and PI3K inhibitors can block the CRF-stimulated phosphorylation of Akt. nih.govresearchgate.net While the transactivation of the Epidermal Growth Factor Receptor (EGFR) is a crucial step for CRF-mediated ERK1/2 signaling, its contribution to Akt activation appears to be minor. researchgate.netresearchgate.net The primary pathway for CRF1R-mediated Akt activation proceeds through the Gβγ-dependent activation of a Src/PI3K pathway. researchgate.net In contrast to some signaling pathways, this activation by CRF1R appears to be independent of Protein Kinase A (PKA) and Protein Kinase C (PKC). nih.gov
In bovine oocytes, Akt phosphorylation and activity have been observed to be crucial for meiotic maturation, specifically the transition from metaphase I to metaphase II, highlighting the kinase's role in cell cycle regulation within bovine cells. oup.com While this study did not directly investigate CRF, it establishes the presence and importance of the Akt signaling pathway in bovine cellular processes. oup.com
Table 1: Key Mediators in CRF-Induced Akt Phosphorylation
| Component | Role in Akt Activation | Evidence from Research | Source |
|---|---|---|---|
| CRF1 Receptor | Initiates the signaling cascade upon CRF binding. | Activation with CRF (100 nM) leads to rapid Akt phosphorylation. | nih.gov |
| Gi/βγ Subunits | Upstream activators of the cascade. | Effect is decreased by Pertussis Toxin (PTX) pretreatment and Gβγ sequestration. | nih.govresearchgate.net |
| Src Kinase | Essential intermediate signaling molecule. | Inhibition with PP2 blocks CRF-induced Akt phosphorylation. | researchgate.netresearchgate.net |
| PI3-Kinase (PI3K) | Critical upstream regulator of Akt. | PI3K inhibitors effectively block CRF-stimulated Akt phosphorylation. | nih.govresearchgate.net |
| EGFR Transactivation | Minor role. | Signaling is only slightly dependent on EGFR transactivation. | researchgate.netresearchgate.net |
Regulation of Transcription Factors (e.g., cAMP Response Element-Binding Protein - CREB)researchgate.net
A primary downstream target of Corticotropin Releasing Factor (CRF) signaling is the transcription factor cAMP Response Element-Binding Protein (CREB). nih.govnih.gov CREB is a pivotal regulator of gene expression involved in neuronal plasticity, survival, and differentiation. The regulation of CREB by CRF is a complex process that integrates signals from multiple pathways, leading to its activation primarily through phosphorylation at the Serine 133 residue. nih.gov
Upon binding of CRF to its G-protein coupled receptors, particularly CRF1R, a canonical signaling pathway is initiated through the Gαs subunit. nih.gov This activates adenylyl cyclase, leading to a rise in intracellular cyclic AMP (cAMP) levels. nih.gov Elevated cAMP subsequently activates Protein Kinase A (PKA), which can then translocate to the nucleus and directly phosphorylate CREB at Serine 133. nih.gov This phosphorylation event is a critical step for CREB to recruit its co-activator, CREB-binding protein (CBP), and initiate the transcription of target genes.
However, CRF-induced CREB phosphorylation is not solely dependent on the cAMP/PKA pathway. Evidence suggests a significant role for the Mitogen-Activated Protein Kinase (MAPK) pathway. nih.gov Research in striatal neurons indicates that CRF, acting through CRF1R, can induce CREB phosphorylation via a Gβγ-dependent activation of MEK (MAPK/ERK kinase) and the subsequent activation of MAPK (also known as ERK). nih.gov This highlights a non-canonical pathway where Gβγ subunits, rather than Gαs, play a key role in downstream signaling to CREB. nih.gov The convergence of multiple signaling cascades, including those involving PKA, MAPK, and calcium-dependent kinases, allows for precise and context-dependent regulation of CREB-mediated gene expression following CRF receptor activation. nih.gov
Table 2: Proposed Signaling Pathways for CRF-Induced CREB Phosphorylation
| Pathway | Key Signaling Molecules | Mechanism | Source |
|---|---|---|---|
| Canonical cAMP Pathway | Gαs → Adenylyl Cyclase → cAMP → PKA | PKA translocates to the nucleus and directly phosphorylates CREB at Ser133. | nih.gov |
| Non-Canonical MAPK Pathway | Gβγ → MEK → MAPK/ERK | Activated MAPK/ERK phosphorylates CREB, demonstrating a PKA-independent mechanism. | nih.gov |
| Calcium-Dependent Pathway | Ca2+ → Ca2+/Calmodulin-dependent Kinases (CaMKs) | CRF can influence intracellular Ca2+ levels, activating CaMKs which in turn can phosphorylate CREB. | nih.gov |
Physiological Roles and Functional Contributions of Bovine Corticotropin Releasing Factor in Vertebrate Animal Models
Regulation of the Hypothalamic-Pituitary-Adrenal (HPA) Axis
The primary and most well-documented role of CRF is the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, the core neuroendocrine system for managing stress. mdpi.comnih.gov In response to physical or psychological stressors, CRF is synthesized and released by parvocellular neurons located in the paraventricular nucleus (PVN) of the hypothalamus. nih.govnih.govnih.gov This release initiates a hormonal cascade that constitutes the body's principal stress response pathway. mdpi.comalbany.edu The end-products of this axis, glucocorticoids, are vital for homeostasis and adaptation to stress. mdpi.comnih.gov The entire axis is controlled by a negative feedback loop, where elevated glucocorticoid levels inhibit the secretion of both CRF from the hypothalamus and adrenocorticotropic hormone (ACTH) from the pituitary, thereby ensuring a regulated response. mdpi.comnih.gov
Upon its release from the hypothalamus into the hypophyseal portal system, CRF travels to the anterior pituitary gland. nih.govnih.govyoutube.com There, it binds to its primary receptor, the CRF type 1 receptor (CRHR1), which is a G-protein coupled receptor located on the surface of pituitary cells known as corticotrophs. nih.govnih.govmdpi.com This binding event activates adenylate cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). nih.govyoutube.com The rise in cAMP activates Protein Kinase A (PKA), which in turn triggers downstream signaling cascades. nih.govmdpi.com These intracellular events, involving the opening of calcium channels and subsequent influx of calcium ions, culminate in the synthesis and secretion of ACTH into the systemic circulation. nih.govyoutube.com Studies using bovine adrenal medulla extracts have confirmed the ability of CRF-like substances to stimulate ACTH release from rat anterior pituitary cells in vitro. nih.gov
Once released from the pituitary, ACTH circulates through the bloodstream to the adrenal glands, which are located atop the kidneys. nih.govyoutube.com ACTH specifically targets the adrenal cortex, binding to melanocortin type 2 receptors (MC2R) on the cells of the zona fasciculata. nih.govnih.gov This interaction stimulates the synthesis and subsequent release of glucocorticoid hormones. nih.govnih.gov The principal glucocorticoid varies by species; it is primarily cortisol in humans and cattle, and corticosterone (B1669441) in rodents. nih.govnih.govalbany.edu These hormones are critical for mobilizing energy reserves and modulating metabolic, cardiovascular, and immune responses to adapt to stress-induced demands. nih.govfrontiersin.org Research in conscious, functionally hypophysectomized calves has demonstrated that bovine CRF can exert a direct steroidogenic effect on the adrenal gland, leading to the release of these glucocorticoids. researchgate.net
CRF does not act in isolation to control the HPA axis. Arginine vasopressin (AVP), another neurohormone synthesized in the paraventricular nucleus, is a crucial modulator of CRF's effects. nih.govbohrium.com AVP is often co-released with CRF from nerve terminals in the median eminence, particularly during stress. nih.govnih.gov While both CRF and AVP can independently stimulate ACTH secretion, their combined action is synergistic, resulting in an ACTH release that is significantly greater than the sum of their individual effects. nih.govbohrium.comnih.govfrontiersin.org This potentiation is a key mechanism for amplifying the HPA axis response to significant homeostatic challenges. frontiersin.org Studies in various animal models, including rats, have confirmed this synergistic relationship, demonstrating that AVP potentiates CRF-induced ACTH secretion both in vitro and in vivo. bohrium.comnih.gov This interaction underscores the complex and fine-tuned regulation of the stress response, allowing for a graded output from the pituitary-adrenal system tailored to the nature and intensity of the stressor. nih.govmdpi.com
Neurobiological Roles in Stress Response and Adaptive Behavioral Regulation in Animal Models
Beyond its neuroendocrine function in the HPA axis, CRF acts as a pivotal neuromodulator within the central nervous system (CNS), orchestrating a wide array of behavioral adaptations to stress. nih.govnih.govescholarship.org When administered directly into the brain, CRF can elicit behaviors associated with anxiety, fear, and general arousal, effects that are independent of the pituitary-adrenal system. nih.gov This suggests that endogenous CRF systems within the brain are fundamental in mediating behavioral responses to environmental challenges. nih.gov
CRF-expressing neurons and their receptors are widely distributed throughout the brain, forming a complex network that integrates stress responses. nih.gov The highest concentration of CRF neurons is found in the paraventricular nucleus (PVN) of the hypothalamus, the primary source of CRF for HPA axis activation. nih.govnih.gov However, significant populations of CRF neurons are also located in extrahypothalamic regions critical for emotional processing and arousal. nih.gov These include key limbic structures such as the central nucleus of the amygdala (CeA) and the bed nucleus of the stria terminalis (BNST), which are heavily implicated in fear and anxiety. nih.govjneurosci.org Other notable locations include the locus coeruleus, the principal site of noradrenergic neurons in the brain, the striatum, and various cortical areas. nih.gov CRF receptors, particularly CRHR1, are also broadly distributed, with high expression in the neocortex, amygdala, hippocampus, and cerebellum, largely mirroring the distribution of CRF-producing neurons and their projection fields. nih.gov This extensive neuroanatomical distribution allows CRF to function as a key integrator of the complex neuroendocrine, autonomic, and behavioral responses to stress. nih.gov
CRF exerts profound modulatory effects on various neurotransmitter systems, thereby influencing neural excitability and shaping behavioral output. researchgate.net A critical interaction occurs with the serotonergic system, which itself plays a major role in mood and anxiety. researchgate.net CRF-containing nerve fibers innervate the dorsal raphe nucleus, a major source of serotonin (B10506) in the brain. nih.gov The interaction is complex; CRF can either increase or decrease the firing rate of serotonergic neurons and subsequent serotonin release, depending on the specific brain region, CRF concentration, and the receptor subtype involved (CRHR1 or CRHR2). frontiersin.org For instance, extrahypothalamic CRF released from the amygdala can inhibit serotonin release in the raphe nuclei. researchgate.net This modulation of the serotonergic system is believed to be a key mechanism through which CRF contributes to anxiety-related behaviors and the "fight-or-flight" response. researchgate.netresearchgate.net The interplay between CRF and other neurotransmitters like GABA and glutamate (B1630785) further contributes to its role in regulating neuronal excitability and neuroplasticity in brain regions such as the hippocampus and prefrontal cortex. nih.govdovepress.com
Influence on Synaptic Plasticity in Stress-Related Circuitry
Bovine Corticotropin Releasing Factor (CRF) plays a critical role in mediating the effects of stress on synaptic plasticity within key emotional circuits of the brain, such as the amygdala. nih.gov The release of CRF during stressful events can trigger long-lasting alterations in neural connectivity and function. nih.gov Research in vertebrate animal models has demonstrated that repeated activation of CRF receptors in the basolateral amygdala (BLA) initiates a cascade involving NMDA receptor-mediated calcium influx and the subsequent activation of calcium-calmodulin-dependent protein kinase II (CaMKII). nih.govjneurosci.org This signaling pathway is fundamental to many forms of synaptic plasticity, including long-term potentiation (LTP), which is a cellular correlate of learning and memory.
During an acute stress response, the local release of CRF within the BLA is thought to transiently suppress inhibitory transmission mediated by GABA, while simultaneously enhancing excitatory transmission. nih.govjneurosci.org This shift in the balance of excitation and inhibition can facilitate the formation of memories associated with the stressful event. jneurosci.org However, chronic or exaggerated stress responses can lead to maladaptive plasticity. nih.gov For instance, sustained elevation of CRF can lead to a hyperexcitable state in the BLA network, characterized by a significant reduction in both spontaneous and evoked inhibitory postsynaptic potentials (IPSPs). jneurosci.org This heightened excitability within the BLA is believed to contribute to the development of chronic anxiety-like states. jneurosci.org
Studies have shown that direct infusion of a CRF agonist into the BLA of rats can induce anxiety-like behaviors that persist for over a month, highlighting the profound and lasting impact of CRF on synaptic function and behavior. nih.govjneurosci.org This CRF-induced plasticity is dependent on the activation of NMDA receptors and CaMKII, as the effects can be blocked by antagonists of these molecules. jneurosci.org The bed nucleus of the stria terminalis (BNST), another crucial region in the brain's stress circuitry, also exhibits significant CRF-mediated neuroplasticity. frontiersin.org Stress increases the excitability of CRF-expressing neurons in the BNST, in part by potentiating the amplitude of miniature excitatory postsynaptic currents (mEPSCs). frontiersin.org These stress-induced synaptic changes in both the amygdala and BNST are considered key mechanisms through which stress contributes to the pathophysiology of anxiety and other stress-related disorders. nih.govfrontiersin.org
Role in Social Behavior and Stress Susceptibility in Rodents and Other Animals
The Corticotropin Releasing Factor (CRF) system is a key modulator of social behaviors and an individual's susceptibility to stress across various vertebrate species, including rodents, fish, birds, and primates. nih.gov The influence of CRF on social interaction is multifaceted, encompassing both the promotion of prosocial behaviors under certain conditions and the induction of social withdrawal and anxiety-like behaviors, particularly in response to social stressors. nih.gov
In rodents, the social interaction test is a common paradigm for assessing anxiety-like behavior, and numerous studies have implicated the CRF system in the performance of this test. nih.gov The administration of CRF or its agonists can decrease sociability and the preference for social novelty. mdpi.com This effect is often mediated through CRF receptor type 1 (CRF1) in brain regions such as the basolateral amygdala (BLA) and the bed nucleus of the stria terminalis (BNST). mdpi.com Chronic social stressors, such as social defeat and isolation, lead to significant alterations in the CRF system, which are accompanied by a range of anxiety- and stress-related behaviors. nih.gov
Conversely, the CRF system also plays a role in affiliative and prosocial behaviors. nih.gov For example, research has implicated CRF and its related peptides, the urocortins, in parental care, maternal defense, sexual behavior, and the formation of pair bonds. nih.govmdpi.com In monogamous male prairie voles, exogenous administration of CRF has been shown to facilitate the formation of partner preferences, an effect dependent on both CRF1 and CRF2 receptors. nih.gov This suggests a complex, context-dependent role for CRF in shaping social bonds.
The response of the CRF system to early life social experiences is particularly critical in shaping adult stress susceptibility. The neonatal period in rodents is characterized by a "stress hyporesponsive period," during which the dam's care, including tactile stimulation and feeding, dynamically regulates the development of the stress response system. nih.gov Disruptions to this early social environment can have lasting consequences on the functionality of the CRF system and subsequent social behavior and stress reactivity. Individual differences in the reactivity to social stress can predict susceptibility or resilience to depressive-like phenotypes, with the CRF system playing a significant role in this variability. nih.gov
Interactions with Other Neuropeptide Systems (e.g., Pituitary Adenylate Cyclase-Activating Polypeptide - PACAP)
The physiological actions of Corticotropin Releasing Factor (CRF) are often modulated through intricate interactions with other neuropeptide systems. A prominent example of such an interaction is with Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP). nih.gov PACAP, a 38-amino acid polypeptide, and its receptors are found in various brain regions, including the hypothalamus, suggesting its role as a neurotransmitter or neuromodulator in the regulation of hypophysiotropic neurohormones. nih.gov
Research in rats has demonstrated that PACAP is involved in the positive regulation of CRF gene expression. nih.gov Intracerebroventricular injection of PACAP leads to an increase in CRF mRNA levels in the hypothalamic paraventricular nucleus (PVN). nih.gov This effect appears to be mediated by specific central PACAP receptors, as it can be blocked by a PACAP antagonist. nih.gov The administration of the PACAP antagonist alone resulted in a decrease in CRF mRNA, further supporting the role of endogenous PACAP in maintaining CRF expression. nih.gov
This interaction is a key component of the hypothalamic-pituitary-adrenal (HPA) axis response to stress. nih.gov PACAP is necessary for the sustained function of the HPA axis during stress responses. nih.gov For instance, during prolonged stress, PACAP contributes to the stimulus-secretion-transcription coupling in CRF neurons, leading to sustained hormone secretion. nih.gov The effect of intravenously injected PACAP on CRF gene expression also suggests that circulating PACAP can modulate the HPA axis. nih.gov Therefore, PACAP may regulate the HPA axis through a dual mechanism: by stimulating CRF gene expression at the central level and by potentially having a direct effect on pituitary corticotrophs. nih.gov The neuropeptide PACAP has been shown to be a critical upstream regulator of CRF expression in the bed nucleus of the stria terminalis (BNST), where stress increases the expression of both PACAP and its receptor, PAC1. frontiersin.org
Interactive Table: Key Research Findings on CRF and PACAP Interaction
| Finding | Animal Model | Method | Key Result | Reference |
|---|---|---|---|---|
| PACAP stimulates CRF gene expression | Rat | Intracerebroventricular injection of PACAP | Increased CRF mRNA in the hypothalamic paraventricular nucleus | nih.gov |
| PACAP antagonist blocks CRF expression | Rat | Co-injection of PACAP and PACAP antagonist | Prevention of PACAP-induced increase in CRF mRNA | nih.gov |
| Endogenous PACAP maintains CRF levels | Rat | Injection of PACAP antagonist alone | Decrease in basal CRF mRNA levels | nih.gov |
| PACAP is necessary for sustained HPA axis function during stress | Mouse | Comparison of wild-type and PACAP-deficient mice | Abolished CRF mRNA induction and diminished corticosterone secretion in PACAP-deficient mice during restraint stress | nih.gov |
| Stress increases PACAP and PAC1 expression in the BNST | Rodent | Chronic stress models | Increased expression of PACAP and its receptor, PAC1, upstream of CRF | frontiersin.org |
Extrahypothalamic and Peripheral Actions of CRF in Animal Physiology
Beyond its well-established role as the primary regulator of the hypothalamic-pituitary-adrenal (HPA) axis, Corticotropin Releasing Factor (CRF) exerts a wide range of physiological effects through its actions in extrahypothalamic brain regions and the periphery. nih.govcore.ac.uk The presence of immunoreactive and bioactive CRF, as well as its receptors, in various peripheral tissues suggests that it can function as a locally released neurotransmitter or paracrine hormone. nih.gov
In the peripheral sympathetic nervous system, specific CRF receptors have been identified in the adrenal medulla and sympathetic ganglia of monkeys. nih.gov In the adrenal medulla, these receptors are coupled to adenylate cyclase and their activation can stimulate the secretion of catecholamines and Met-enkephalin. nih.gov Systemic administration of CRF in rats, dogs, monkeys, and humans has been shown to cause hypotension and tachycardia, resulting from a decrease in peripheral vascular resistance. nih.gov
CRF is also involved in a multitude of other physiological functions, including the regulation of body temperature, growth, suppression of food intake, metabolism, and diuresis. core.ac.uk Furthermore, CRF has been shown to have anti-inflammatory effects in certain contexts. For example, it can inhibit neurogenic plasma extravasation in the rat paw, reduce thermal injury-induced edema, and decrease skin acid-induced injury. nih.gov These diverse peripheral actions underscore the broad physiological significance of the CRF system outside of its central role in the stress response.
Gastrointestinal System Regulation in Animal Models
The Corticotropin Releasing Factor (CRF) system is a significant modulator of gastrointestinal (GI) function, and its dysregulation is implicated in the pathophysiology of stress-related GI disorders such as Irritable Bowel Syndrome (IBS). mdpi.comnih.gov CRF and its receptors are distributed throughout the GI tract, including in enteric neurons, immune cells, and secretory cells. nih.govresearchgate.net Stress, acting through the local GI-CRF system, can lead to a variety of IBS-like phenotypes in animal models, including altered intestinal motility, visceral hypersensitivity, increased intestinal permeability, and inflammation. mdpi.comnih.gov
Pharmacological studies in animals have shown that central administration of CRF can induce symptoms characteristic of IBS, such as visceral hypersensitivity, watery stool, and increased intestinal permeability. mdpi.com CRF also promotes inflammation by stimulating the release of proinflammatory cytokines like TNF-α, IL-1, and IL-6 from immune cells within the gut. nih.gov The activation of CRF signaling has been linked to the toll-like receptor 4 (TLR4) system, which is a key regulator of intestinal inflammation. mdpi.com
Effects on Intestinal Motility and Visceral Sensitivity
In animal models, Corticotropin Releasing Factor (CRF) has been shown to significantly impact intestinal motility and visceral sensitivity. nih.gov Administration of CRF stimulates colonic motility, particularly in the descending colon. nih.gov This effect is observed in both healthy control animals and in animal models of Irritable Bowel Syndrome (IBS), although the response is often exaggerated in the latter. nih.gov In addition to its effects on the colon, CRF can also influence upper gastrointestinal motility, for instance, by evoking duodenal phase III motor activity. nih.gov
CRF is also a key mediator of visceral hypersensitivity, a hallmark of IBS. mdpi.com Both central and peripheral administration of CRF can induce an exaggerated pain response to colorectal distension in rodents. This increased sensitivity is thought to be a major contributor to the abdominal pain experienced by individuals with stress-related functional bowel disorders. The brain-gut axis in animals with an IBS-like phenotype appears to have a heightened response to CRF, leading to more pronounced changes in both motility and visceral perception. nih.gov
Modulation of Intestinal Barrier Function
Corticotropin Releasing Factor (CRF) plays a crucial role in modulating the function of the intestinal barrier. nih.govnih.gov Stress, largely through the actions of CRF, can disrupt the integrity of this barrier, leading to increased intestinal permeability. nih.govjnmjournal.org This "leaky gut" phenomenon allows for the translocation of luminal antigens and microbes into the circulation, which can trigger an inflammatory response. nih.govnih.gov
In various animal models, CRF has been shown to increase intestinal paracellular permeability. nih.gov This effect can be mediated through the activation of mast cells. nih.gov Upon stimulation by CRF, mast cells can release a variety of mediators, including proteases and TNF-α, which can lead to the disassembly of tight junctions between epithelial cells. nih.gov For example, in a porcine ex vivo intestinal model, CRF-induced increases in permeability were dependent on the release of TNF-α and proteases from mast cells. nih.gov Furthermore, studies have shown that neonatal maternal separation stress in rats, a model known to involve CRF, leads to increased colonic permeability, which can be reversed by a CRF antagonist. nih.gov The regulation of intestinal permeability is a critical function for maintaining gut homeostasis and preventing inflammatory conditions, and CRF appears to be a key player in this process, particularly under conditions of stress. nih.govnih.gov
Interactive Table: Effects of CRF on Intestinal Barrier Function in Animal Models
| Animal Model | Experimental Condition | Effect of CRF/Stress | Mediators | Reference |
|---|---|---|---|---|
| Rat | Neonatal maternal separation stress | Increased colonic permeability | CRF | nih.gov |
| Porcine | Ex vivo intestinal model | Increased intestinal paracellular permeability | Mast cell-dependent release of TNF-α and proteases | nih.gov |
| Rat | Water avoidance stress | Increased colonic permeability | CRF receptor 1, mast cells, nerve growth factor | jnmjournal.org |
| Mouse | Psychological stress | Increased intestinal permeability | CRF | nih.gov |
Immunomodulatory Effects in Animal Models
Corticotropin-releasing factor (CRF) and its related peptides are recognized as significant regulators of the immune response, demonstrating both pro- and anti-inflammatory capabilities through their interaction with specific G-protein coupled receptors, CRF receptor type 1 (CRF₁R) and CRF receptor type 2 (CRF₂R). nih.govplos.org The expression of the CRF system, including its ligands and receptors, is not confined to the central nervous system but is also present in peripheral visceral organs and immune cells, indicating its direct influence on inflammatory processes. plos.orgnih.gov
Bovine Corticotropin-Releasing Factor (CRF) has been shown to exert direct proinflammatory effects on immune cells. nih.gov In in vitro studies using both the RAW264.7 monocyte/macrophage cell line and thioglycolate-elicited peritoneal macrophages from mice, CRF enhanced the production of key proinflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), following stimulation with lipopolysaccharide (LPS). nih.gov This suggests that CRF plays a crucial role in augmenting the inflammatory response of macrophages. nih.gov
Further in vivo experiments using a mouse model of LPS-induced endotoxin (B1171834) shock have substantiated these findings. nih.gov Administration of a CRF₁R antagonist, antalarmin, prior to LPS exposure led to prolonged survival, particularly in the early stages of the shock. nih.gov This protective effect was associated with the suppression of the LPS-induced increase in the macrophage-derived cytokines TNF-α, IL-1β, and IL-6, confirming the involvement of CRF signaling in cytokine expression during systemic inflammation. nih.govnih.gov These results indicate that the neuroendocrine system, through CRF, directly impacts the immune system by modulating macrophage activation and the subsequent production of proinflammatory cytokines. nih.gov The activation of CRF₁ receptors appears to be a key mechanism in driving the anxiogenic and colonic propulsive responses to stress, independent of the hypothalamic-pituitary-adrenal (HPA) axis. nih.gov
Table 1: Effect of CRF on Proinflammatory Cytokine Production by Macrophages
| Cell Type | Stimulus | Effect of CRF | Measured Cytokines | Reference |
|---|---|---|---|---|
| RAW264.7 cells, Mouse Peritoneal Macrophages | Lipopolysaccharide (LPS) | Enhanced Production | TNF-α, IL-1β, IL-6 | nih.gov |
Research has demonstrated that Corticotropin-Releasing Factor (CRF) can alter the phenotype and function of dendritic cells (DCs) in the mesenteric lymph nodes (MLNs) of mice. nih.gov Both CRF receptor type 1 (CRF-R1) and CRF receptor type 2 (CRF-R2) are expressed on the surface of these MLN DCs. nih.gov Exposure to CRF resulted in an increased expression of Major Histocompatibility Complex class II (MHC-II) on the surface of these cells. nih.gov This upregulation of MHC-II was accompanied by an enhanced capacity of the DCs to stimulate the proliferation of T cells. nih.gov
The two CRF receptors appear to have opposing effects on DC function. nih.gov The use of a CRF-R1 antagonist led to a less activated state in MLNDCs, characterized by reduced surface expression of MHC-II and a diminished ability to stimulate T cells. nih.gov Conversely, treatment with a CRF-R2 antagonist produced the opposite results, suggesting a more activated phenotype. nih.gov These findings indicate that CRF, through its differential actions on CRF-R1 and CRF-R2, can modulate the function of intestinal DCs. nih.gov This modulation may influence the immune response to various antigens and play a role in visceral sensitivity and intestinal motility. nih.gov Studies on bovine afferent lymphatic dendritic cells (ALDCs) have also highlighted that factors such as surgical procedures can impact their activation state, as indicated by changes in the expression of co-stimulatory molecules like CD80 and CD86. nih.gov
Table 2: Effect of CRF on Mouse Mesenteric Lymph Node Dendritic Cells (MLNDCs)
| Treatment | Effect on MHC-II Expression | Effect on T-Cell Stimulation | Reference |
|---|---|---|---|
| CRF Exposure | Increased | Increased Capacity | nih.gov |
| CRF-R1 Antagonist | Reduced | Reduced Capacity | nih.gov |
| CRF-R2 Antagonist | Increased (Opposite of CRF-R1 antagonist) | Increased Capacity (Opposite of CRF-R1 antagonist) | nih.gov |
Reproductive System Involvement in Bovine Models
The successful in vitro production (IVP) of bovine embryos is a complex process, with the composition of culture media being a critical factor for success. researchgate.net While various hormones and growth factors are often added to mimic the in vivo environment, their effects can be concentration-dependent, with high concentrations sometimes proving detrimental to oocyte maturation and embryo survival. researchgate.netscielo.org.mx
While direct studies on the effect of bovine Corticotropin-Releasing Factor on oocyte maturation are limited, research on related stress hormones like cortisol provides some insight. In bovine models, the addition of cortisol to the in vitro maturation (IVM) medium has been shown to influence the developmental competence of oocytes. nih.gov Supplementation with a specific concentration of cortisol (0.1 μg/mL) during IVM increased the blastocyst rates of in vitro-fertilized bovine oocytes compared to untreated controls. nih.gov However, this treatment did not affect cleavage rates or the cell numbers of the resulting blastocysts. nih.gov
Interestingly, the blastocysts that developed from oocytes matured in the cortisol-supplemented medium showed higher relative expression levels of glucose transporter 1 (GLUT1), fatty acid synthase (FASN), and heat shock protein 70 (HSP70). nih.gov These genes are involved in glucose and lipid metabolism, as well as the cellular response to stress. nih.gov This suggests that cortisol may enhance oocyte competence by influencing the metabolic programming of the subsequent embryo. nih.gov It is important to note that the conditions of embryo culture have a significant role in determining blastocyst quality and cryotolerance. researchgate.net
Metabolic Regulation in Response to Stress
Corticotropin-Releasing Factor is a central component of a complex set of physiological actions that regulate an organism's metabolism to protect it from life-threatening situations. nih.gov This stress response, mediated by the CRF family of peptides, generally has a suppressive effect on appetite and digestion to redirect energy towards arousal and sympathetic nervous system requirements. nih.gov Glucocorticoids, the end-products of the HPA axis, play a crucial role by mobilizing energy for the body to cope with the stressor. umich.edu
In vertebrate models, including fish, CRF's inhibition of appetite is a phylogenetically ancient response. nih.gov The neuroendocrine stress response involves the rapid activation of the hypothalamic-pituitary-adrenal (HPA) axis, leading to the release of cortisol and adrenocorticotropic hormone (ACTH), which are reliable indicators of stress perception and adaptive responses. mdpi.com The activation of the CRF signaling system is implicated in a wide range of stress-related behavioral and somatic disorders. nih.gov
Thyroid Axis Modulation in Avian Models
In certain avian species, Corticotropin-Releasing Hormone (CRH) plays a role in regulating the hypothalamic-pituitary-thyroid (HPT) axis. nih.gov In chickens, CRH acts as a thyrotropin (TSH)-releasing factor, an effect mediated by the type 2 CRH receptor (CRHR2) located on the thyrotropes of the pituitary gland. nih.gov This suggests a direct communication pathway between the HPA and HPT axes in birds. frontiersin.org
Studies in an altricial bird species, the zebra finch, have shown that CRH can also stimulate the secretion of TSH-like activity from the pituitary gland in vitro. nih.gov In these birds, most of the hypophyseal CRHR2 mRNA was found to co-localize with thyrotropes. nih.gov The expression of pituitary CRHR2 mRNA decreases, while pituitary TSHB mRNA and brain CRH mRNA levels increase as the birds approach fledging. nih.gov This pattern is similar to what is observed in chickens at hatching and suggests that CRH-induced TSH release is a conserved mechanism in both precocial and altricial avian species. nih.gov This indicates that the increased thyroid hormone levels seen towards fledging in altricial birds are a result of heightened hypothalamic stimulation, in which the thyrotropic activity of CRH may initially be involved. nih.gov In some vertebrates, both thyrotropin-releasing hormone (TRH) and CRH are involved in the stimulation of TSH, though the specific roles can differ among species. acs.org
Table 3: Role of CRH in the Avian Thyroid Axis
| Avian Species | CRH Action | Mediating Receptor | Location of Receptor | Reference |
|---|---|---|---|---|
| Chicken (Precocial) | Acts as a TSH-releasing factor | CRHR2 | Pituitary thyrotropes | nih.gov |
| Zebra Finch (Altricial) | Stimulates TSH-like activity | CRHR2 | Pituitary thyrotropes | nih.gov |
Unable to Generate Article on the Specific Role of Bovine Corticotropin-Releasing Factor in Neurodegenerative Processes
Despite a comprehensive search of available scientific literature, specific research detailing the role of Corticotropin-Releasing Factor bovine in neurodegenerative processes, particularly concerning amyloid-beta production in vertebrate animal models, could not be located.
The performed searches aimed to identify studies that explicitly utilized the bovine form of Corticotropin-Releasing Factor (CRF) in the context of neurodegeneration. While a body of research exists on the relationship between CRF in general and the pathophysiology of Alzheimer's disease—including its influence on amyloid-beta—these studies typically refer to the peptide in a generic sense or specify the use of human or rat CRF.
Consequently, due to the strict requirement to focus solely on the chemical compound "Corticotropin Releasing Factor bovine," and the absence of specific data on this particular variant's impact on amyloid-beta production in animal models, it is not possible to generate a scientifically accurate article that adheres to the provided outline and constraints. Writing such an article would require extrapolation from data on other forms of CRF, which would be scientifically unfounded and violate the core instructions of the request.
Further research would be necessary to investigate the specific effects of bovine CRF on neurodegenerative pathways. At present, this information does not appear to be available in the public scientific domain.
Advanced Research Methodologies and Experimental Models in Bovine Corticotropin Releasing Factor Investigations
In Vitro Experimental Paradigms
In vitro techniques provide controlled environments to dissect the specific cellular and molecular actions of bovine CRF, free from the systemic complexities of a whole organism. These paradigms have been fundamental in characterizing its direct effects on target cells, receptor interactions, and intracellular signaling pathways.
Primary cell cultures, derived directly from animal tissues, offer physiologically relevant models to study the direct impact of bovine CRF on specific cell types.
Anterior Pituitary Cells: Cultures of anterior pituitary cells, particularly corticotrophs, are a cornerstone for assaying CRF bioactivity. Dispersed rat adenohypophyseal cells are frequently used; when exposed to CRF, these cells respond by secreting adrenocorticotropic hormone (ACTH). nih.gov This system allows for the creation of log-dose response curves, providing a quantitative measure of CRF's potency. nih.gov Studies have shown that ACTH secretion can be detected within minutes of exposure to hypothalamic extracts containing CRF, and this secretion ceases upon its removal, indicating a rapid and direct action. nih.gov Such assays were critical in comparing the biological potency of bovine CRF to its ovine and rat counterparts. nih.govoup.com Furthermore, human embryonic stem cells can be differentiated into functional corticotrophs that release ACTH in response to CRF, offering a novel human-based model for these investigations. nih.gov
Neuronal Cells: The role of CRF as a neuromodulator is investigated using primary neuronal cultures. While CRF has been implicated in neurodegeneration through indirect mechanisms, studies using primary cultures of rat cortical neurons have shown that direct exposure to CRF does not cause cell death or alter the neurotoxic effects of other compounds like N-methyl-D-aspartate (NMDA). nih.gov This suggests CRF's influence on neuronal damage may be mediated by other factors, such as its effects on the vasculature. nih.gov The development of reliable, immortalized bovine neuronal cell lines provides a homologous system to further explore the specific interactions of bovine CRF within the central nervous system. nih.gov
Microvessel Endothelial Cells: To understand CRF's potential role in modulating the blood-brain barrier (BBB), researchers use primary cultures of brain microvessel endothelial cells (BMEC) isolated from bovine brains. nih.gov These studies have successfully identified CRF receptor proteins on bovine BMECs. nih.gov Upon stimulation with CRF, these cells exhibit a functional response, demonstrating that the receptor is coupled to adenylate cyclase, leading to a significant increase in cyclic AMP (cAMP) levels. nih.gov This finding points to a direct mechanism by which CRF could regulate BBB permeability, in addition to any indirect actions. nih.gov The creation of immortalized bovine organospecific microvascular endothelial cell lines further enhances the available tools for this area of research. nih.govmdpi.com
Table 1: Summary of Primary Cell Culture Systems in Bovine CRF Research
| Cell System | Experimental Application | Key Findings | Citations |
|---|---|---|---|
| Anterior Pituitary Cells (Rat, Human) | Bioassay for CRF activity; study of stimulus-secretion coupling. | CRF directly and rapidly stimulates ACTH secretion in a dose-dependent manner. | nih.govnih.govoup.comnih.gov |
| Neuronal Cells (Rat, Bovine) | Investigation of CRF's neuro-modulatory and neurotoxic potential. | Direct application of CRF is not neurotoxic to cultured cortical neurons. Bovine-specific neuronal cell lines have been developed. | nih.govnih.gov |
| Microvessel Endothelial Cells (Bovine) | Study of CRF's effect on the blood-brain barrier. | Bovine brain endothelial cells possess functional CRF receptors that, upon activation, increase intracellular cAMP levels. | nih.gov |
Perifusion systems are dynamic in vitro models that allow for the continuous flow of medium over cultured cells or tissue fragments, enabling the study of hormone secretion in real-time. This methodology is superior to static culture systems for examining the pulsatility and temporal dynamics of hormone release.
In the context of CRF research, perifused rat adenohypophyseal fragments have been instrumental. nih.govoup.com By continuously collecting the effluent medium and assaying it for ACTH, researchers can precisely track the onset, peak, and duration of the secretory response to a pulse of CRF. This approach was used to compare the characteristics of ACTH release stimulated by bovine CRF versus ovine CRF, revealing that intravenous administration of ovine CRF led to a more prolonged elevation of plasma ACTH compared to the shorter duration observed after bovine CRF administration. nih.govoup.com Similarly, perifusion of fetal sheep hypothalamic tissue has been used to examine the basal and stimulated release of CRF itself, providing insights into the maturation of the hypothalamic-pituitary-adrenal (HPA) axis. nih.gov
A combination of binding and functional assays is used to characterize the interaction of bovine CRF with its receptors and the subsequent cellular responses.
Receptor Binding Assays: These assays quantify the affinity of a ligand for its receptor. In CRF research, radioimmunoassays (RIAs) have been employed to measure the immunological cross-reactivity of bovine CRF fractions with antibodies raised against ovine or rat CRF. nih.gov Such studies found that bovine CRF cross-reacted well with anti-ovine CRF antibodies but poorly with anti-rat CRF antibodies, hinting at structural differences between the species' peptides. nih.gov These binding assays are crucial for understanding receptor selectivity and for the initial characterization of newly isolated factors. nih.govmdpi.com
Functional Bioassays: These assays measure the physiological response triggered by receptor activation.
cAMP Accumulation: As CRF receptors are G-protein coupled receptors that activate adenylate cyclase, measuring the accumulation of cyclic AMP (cAMP) is a direct functional bioassay. Studies on cultured bovine brain microvessel endothelial cells confirmed that CRF stimulation leads to a twofold increase in cAMP levels, demonstrating a functional receptor-effector pathway. nih.gov This type of assay provides a quantitative measure of receptor activation at a post-receptor, second-messenger level. nih.govnih.gov
ACTH Release: The quintessential bioassay for CRF is its ability to stimulate the release of ACTH from pituitary corticotrophs. nih.gov This can be measured in static cell cultures or in dynamic perifusion systems. nih.govoup.comnih.gov The amount of ACTH released into the culture medium is quantified, typically by RIA, and provides the most physiologically relevant measure of bovine CRF's primary endocrine function. nih.govnih.gov
Table 2: Summary of In Vitro Assays for Bovine CRF
| Assay Type | Principle | Typical Application in CRF Research | Citations |
|---|---|---|---|
| Receptor Binding Assay (RIA) | Measures binding of CRF to specific antibodies or receptors. | Determining immunological cross-reactivity and receptor affinity. | nih.gov |
| cAMP Accumulation Assay | Quantifies the increase in intracellular cyclic AMP following receptor activation. | Confirming functional coupling of CRF receptors to adenylate cyclase. | nih.gov |
| ACTH Release Bioassay | Measures the amount of ACTH secreted from pituitary cells in response to CRF. | Quantifying the primary biological potency and activity of CRF preparations. | nih.govnih.govoup.comnih.gov |
In Vivo Animal Models
In vivo models are indispensable for understanding the integrated physiological and behavioral effects of bovine CRF within a complex biological system, including its role in the HPA axis, stress responses, and other central nervous system functions.
Rodent models offer powerful and genetically tractable systems to investigate the systemic effects of CRF.
Hypophysectomized Rats: Rats that have had their pituitary gland surgically removed (hypophysectomy) are a classic model for distinguishing hypothalamic from pituitary sites of action. To study the ACTH-releasing activity of bovine CRF in vivo, researchers have used hypophysectomized rats bearing a transplanted pituitary gland in a location remote from the hypothalamus (e.g., under the kidney capsule). nih.govoup.com In this model, the transplanted pituitary is disconnected from endogenous hypothalamic control, so any ACTH release is a direct result of the exogenously administered substance, allowing for a clean assessment of CRF's potency. nih.govoup.com
Transgenic Mice: Genetic engineering has produced powerful mouse models for studying the long-term consequences of CRF dysregulation. Mice that are engineered to overexpress CRF (CRF-OE) serve as a genetic model of chronic stress. nih.govelsevierpure.comresearchgate.net These animals exhibit hallmark features of HPA axis hyperactivity, including elevated plasma levels of ACTH and glucocorticoids. nih.govelsevierpure.com Behaviorally, CRF-OE mice show increased anxiety-like behaviors, which can be reversed by administering a CRF receptor antagonist, confirming that the phenotype is mediated by CRF overproduction. nih.govelsevierpure.com These mice have also proven to be a valuable model for investigating conditions linked to chronic stress, such as muscle atrophy. nih.gov Other transgenic models, such as those expressing Cre-recombinase under the control of the CRF promoter, allow for the selective targeting and manipulation of CRF-producing neurons, enabling highly specific investigations into the function of distinct CRF circuits. miami.edu
Table 3: Rodent Models in Bovine CRF Research
| Rodent Model | Key Feature | Research Application | Key Findings | Citations |
|---|---|---|---|---|
| Hypophysectomized Rat | Pituitary gland is removed. | To test the direct action of CRF on the pituitary without confounding hypothalamic input. | Demonstrated the direct stimulatory effect of bovine CRF on ACTH release from a transplanted pituitary. | nih.govoup.com |
| CRF-Overexpressing (CRF-OE) Transgenic Mouse | Genetically engineered to have chronic overproduction of CRF. | To model the long-term endocrine and behavioral effects of chronic stress and CRF excess. | CRF-OE mice show HPA axis hyperactivity, anxiogenic behaviors, and muscle atrophy. | nih.govelsevierpure.comresearchgate.netnih.gov |
| CRF-Cre Transgenic Mouse | Expresses Cre-recombinase in CRF neurons. | To specifically identify, monitor, or manipulate CRF-producing cells. | Allows for detailed analysis of specific CRF pathways in the brain. | miami.edu |
Using livestock models such as cattle and sheep provides a homologous or closely related system to study the physiology of bovine CRF, which is particularly relevant for understanding HPA axis dynamics, stress in agricultural settings, and reproductive function.
Cattle: Studies in cattle often involve challenge tests to assess HPA axis reactivity. For instance, administering a CRH challenge to Brahman heifers has shown that the functional characteristics of the HPA axis vary with animal temperament. researchgate.net Temperamental animals exhibited higher baseline cortisol but a muted response to the CRH challenge compared to calm animals. researchgate.net Research in cattle also investigates how the HPA axis, initiated by CRF, mediates responses to environmental stressors like climate change. mdpi.comresearchgate.net Furthermore, the interplay between the HPA axis and the hypothalamic-pituitary-gonadal axis is a key area of study, as stress can impact reproductive efficiency in dairy and beef cattle. nih.govresearchgate.netveteriankey.com Genetic studies have also explored associations between single nucleotide polymorphisms (SNPs) in the bovine CRH gene and temperament traits. researchgate.net
Sheep: The sheep is a widely used large animal model for neuroendocrine research. Experiments involving the administration of ovine CRF (which is structurally and functionally similar to bovine CRF) have provided detailed insights into its systemic effects. Intravenous administration in sheep elicits a rapid increase in plasma ACTH and cortisol. nih.gov This response can be blocked by dexamethasone, demonstrating the negative feedback action of glucocorticoids at the pituitary level. nih.gov Studies in fetal sheep are particularly important for understanding the role of CRF in the maturation of the HPA axis and its critical function in initiating parturition. nih.gov
Table 4: Livestock Models in CRF Research
| Livestock Model | Research Focus | Experimental Approach | Key Findings | Citations |
|---|---|---|---|---|
| Cattle (Brahman Heifers) | HPA axis dynamics, temperament, reproduction. | CRH challenge tests, genetic analysis (SNPs). | HPA axis function varies with temperament; CRH gene variations are linked to behavior. | researchgate.netresearchgate.net |
| Sheep | Neuroendocrine responses, fetal development. | Intravenous and intracerebroventricular administration of CRF. | CRF potently stimulates the HPA axis; glucocorticoids exert negative feedback at the pituitary. CRF plays a key role in fetal maturation. | nih.govnih.gov |
Foundational Biochemical and Molecular Analyses
The isolation and characterization of bovine CRF have been achieved through a multi-step purification process. A pivotal technique in this process is immunoaffinity chromatography (IAC), which utilizes the high specificity of antigen-antibody interactions. nih.govcreative-proteomics.comnih.govnih.govbioclone.net In this method, antibodies raised against CRF are immobilized on a solid support matrix, which then selectively captures the CRF peptide from complex mixtures like hypothalamic extracts. nih.govcreative-proteomics.combioclone.net
Following initial capture by IAC, further purification is typically achieved using a combination of other chromatographic techniques. Gel filtration chromatography separates molecules based on their size, and it has been used to estimate the apparent molecular weight of CRF. nih.govnih.govnih.gov However, a more refined separation is accomplished using reversed-phase high-performance liquid chromatography (RP-HPLC). nih.govnih.govbachem.commdpi.compnas.org RP-HPLC separates peptides based on their hydrophobicity, proving to be a powerful tool for obtaining highly purified CRF. bachem.com For instance, the purification of bovine CRF from hypothalamic extracts involved immunoaffinity chromatography, gel filtration, and two subsequent steps of reverse-phase HPLC. nih.gov
Once purified, the primary structure of the peptide is determined through sequence analysis. Gas-phase sequence analysis has been instrumental in elucidating the amino acid sequence of bovine CRF. nih.gov This technique, combined with enzymatic digestion using proteases like Staphylococcus aureus V8 protease and subsequent analysis of the resulting fragments, allowed for the complete characterization of the 41-amino acid sequence of bovine CRF. nih.gov Similar multi-step purification and sequencing strategies have been applied to CRF from other species, such as ovine and porcine, providing a basis for comparative structural analysis. pnas.orgpnas.org
Table 1: Methodologies for Bovine CRF Purification and Characterization
| Methodology | Principle | Application in Bovine CRF Research |
|---|---|---|
| Immunoaffinity Chromatography (IAC) | Utilizes specific antibody-antigen binding to isolate the target peptide. creative-proteomics.comnih.govnih.govbio-rad.com | Initial, highly selective purification of CRF from hypothalamic extracts. nih.gov |
| Gel Filtration Chromatography | Separates molecules based on their size and molecular weight. nih.gov | Further purification and initial molecular weight estimation of CRF. nih.govnih.gov |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates peptides based on their hydrophobicity. bachem.commdpi.com | High-resolution purification of CRF to homogeneity. nih.govnih.gov |
| Gas-Phase Sequence Analysis | Determines the amino acid sequence of the purified peptide. | Characterization of the primary structure of bovine CRF. nih.gov |
| Enzymatic Digestion | Uses proteases to cleave the peptide at specific sites for further analysis. pnas.org | Confirmed the C-terminal amide structure of bovine CRF. nih.gov |
Immunoassays are fundamental for the detection and quantification of CRF in various biological samples. Radioimmunoassay (RIA) is a highly sensitive and specific competitive binding assay that has been widely used for this purpose. revvity.comyoutube.comwikipedia.org In RIA, a radiolabeled CRF tracer competes with unlabeled CRF (from the sample or standards) for a limited number of antibody binding sites. revvity.com The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of unlabeled CRF in the sample. youtube.com RIAs have been developed with high sensitivity, capable of detecting picogram levels of CRF. nih.govrevvity.com These assays have been crucial for determining the distribution of CRF in different brain regions, such as the median eminence, paraventricular nucleus, and other hypothalamic nuclei. nih.gov
Immunohistochemistry (IHC) is another powerful immunoassay technique that allows for the visualization of CRF within tissue sections. This method uses labeled antibodies to bind specifically to CRF in situ, revealing the anatomical localization of CRF-producing neurons and their projections. nih.govnih.gov For example, IHC has been used to map the distribution of CRF-like immunoreactivity in the brains of various species, including fish and frogs, providing insights into the neuroanatomical pathways of the CRF system. nih.govnih.gov
Enzyme-Linked Immunosorbent Assays (ELISAs) are another common immunoassay format. raybiotech.comabclonal.comthermofisher.com Competitive ELISAs for CRF operate on a similar principle to RIA, but instead of a radioactive label, an enzyme-conjugated component is used to generate a colorimetric signal. raybiotech.com The intensity of the signal is inversely proportional to the amount of CRF in the sample. raybiotech.com These kits are commercially available for detecting CRF in various sample types, including plasma, serum, and cell culture supernatants. raybiotech.comabclonal.comthermofisher.com
Table 2: Comparison of Immunoassay Techniques for CRF Detection
| Technique | Principle | Key Features | Common Applications |
|---|---|---|---|
| Radioimmunoassay (RIA) | Competitive binding with a radiolabeled antigen. revvity.comwikipedia.org | High sensitivity and specificity; requires handling of radioactive materials. nih.govwikipedia.org | Quantification of CRF in tissue extracts and plasma. nih.govnih.govinterscienceinstitute.com |
| Immunohistochemistry (IHC) | In situ detection of antigen in tissue sections using labeled antibodies. | Provides anatomical localization of CRF. nih.gov | Mapping CRF neuronal systems in the brain. nih.govnih.gov |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Competitive or sandwich assay using enzyme-linked antibodies for detection. raybiotech.comabclonal.com | Non-radioactive, high-throughput format. raybiotech.comthermofisher.com | Quantification of CRF in various biological fluids. raybiotech.comthermofisher.com |
The investigation of the bovine CRF gene has provided significant insights into its regulation and its association with important economic traits in cattle. The bovine CRF gene is located on chromosome 14 and consists of two exons. nih.gov
Analysis of CRF messenger RNA (mRNA) levels is crucial for understanding the transcriptional regulation of CRF synthesis. Studies in avian models have shown that CRF mRNA levels in specific brain regions can be modulated by pharmacological agents, indicating dynamic regulation of gene expression. nih.gov
Furthermore, research has focused on identifying single nucleotide polymorphisms (SNPs) within the bovine CRF gene and their association with production traits. nih.govnih.gov SNPs are variations at a single position in a DNA sequence among individuals. nih.gov Several studies have reported associations between polymorphisms in the CRF gene and traits such as body conformation, growth, carcass yield, marbling, and subcutaneous fat depth in different cattle breeds, including Salers and Korean cattle (Hanwoo). nih.gov For instance, specific SNPs in the bovine CRF gene have been identified as potential markers for improving beef marling and subcutaneous fat depth. google.com This has led to the consideration of the CRF gene as a promising candidate gene for marker-assisted selection programs aimed at enhancing beef quality. nih.gov
The study of gene polymorphisms extends beyond cattle, with research in other species like maize identifying CRF gene families and their roles in stress responses, highlighting the conserved nature of these genes across different kingdoms. mdpi.com In the context of bovine health, next-generation sequencing approaches are being developed for the simultaneous detection of various pathogens that can impact reproductive success, and while not directly focused on CRF, these technologies could be adapted for comprehensive genetic analyses. biorxiv.org
Table 3: Identified Polymorphisms in the Bovine CRF Gene and Their Associated Traits
| Polymorphism Location | Associated Trait | Cattle Breed | Reference |
|---|---|---|---|
| CRF Gene | Body Conformation | Salers | nih.gov |
| CRF Gene | Economic Traits (e.g., growth, carcass yield) | Korean Cattle (Hanwoo) | nih.gov |
| CRF Gene | Marbling and Subcutaneous Fat Depth | Beef Cattle | nih.gov |
| AAFC03076794.1:g.9657C>T | Marbling and/or Subcutaneous Fat Depth | Beef Cattle | google.com |
| c.10718G>C | Marbling and/or Subcutaneous Fat Depth | Beef Cattle | google.com |
| c.10841G>A | Marbling and/or Subcutaneous Fat Depth | Beef Cattle | google.com |
| c.10893A>C | Marbling and/or Subcutaneous Fat Depth | Beef Cattle | google.com |
Electrophysiological recordings have been instrumental in characterizing the effects of CRF on neuronal activity in the central nervous system. These techniques measure the electrical properties of neurons, such as action potentials and postsynaptic potentials, to understand how CRF modulates neuronal communication.
Studies have shown that CRF generally has excitatory effects in several brain regions, including the hippocampus, cortex, and locus ceruleus. nih.gov Intracellular recordings from hippocampal slice preparations have revealed that CRF can enhance neuronal excitability by reducing afterhyperpolarizations that follow a burst of action potentials. nih.gov This effect is thought to be mediated by a reduction in a Ca2+-dependent K+ conductance. nih.gov
In contrast, inhibitory actions of CRF have been observed in other brain areas, such as the lateral septum and the hypothalamic paraventricular nucleus (PVN), as demonstrated by extracellular single-unit recordings. nih.gov More recent and detailed investigations using optogenetics combined with electrophysiology in mouse models have begun to dissect the specific circuits involving CRF neurons and their receptors within the PVN. nih.gov These studies have characterized the electrophysiological properties of PVN neurons that express the CRF receptor type 1 (CRFR1). nih.gov For example, these neurons exhibit a high input resistance and a resting membrane potential typically between -55 and -70 mV. nih.gov By optically stimulating CRF neurons while recording from CRFR1-expressing neurons, researchers can directly assess the synaptic connections and the physiological effects of locally released CRF. nih.gov While these advanced techniques have primarily been applied in rodent models, the fundamental principles of CRF's effects on neuronal excitability are likely conserved and relevant to understanding its role in the bovine brain.
Table 4: Electrophysiological Properties of PVN Neurons Expressing CRFR1 (in mouse models)
| Parameter | Average Value |
|---|---|
| Input Resistance | 1.09 ± 0.09 GΩ |
| Resting Membrane Potential | -65.12 ± 0.73 mV |
| Spiking Threshold | -53.70 ± 0.96 mV |
| Spike Amplitude | 70.91 ± 1.47 mV |
| Spike Half-width | 1.79 ± 0.10 ms |
Data from mouse models, as detailed information on bovine CRF neuron electrophysiology is limited. nih.gov
Advanced spectrometric techniques, particularly liquid chromatography-mass spectrometry (LC-MS), have become indispensable for the definitive identification and quantification of peptides like CRF. oup.comoup.com These methods offer high specificity and sensitivity, overcoming some of the limitations of immunoassays, such as potential cross-reactivity. nih.gov
The coupling of liquid chromatography with high-resolution tandem mass spectrometry (LC-HRMS/MS) provides a powerful platform for peptide analysis. In this approach, a complex mixture is first separated by LC, and the eluting compounds are then introduced into the mass spectrometer. The instrument measures the mass-to-charge ratio of the intact peptide (MS) and then fragments the peptide to generate a characteristic fragmentation pattern (MS/MS). This fragmentation pattern serves as a structural fingerprint, allowing for unambiguous identification of the peptide.
LC-MS/MS has been successfully used to identify and quantify CRF and other related peptides in various tissues. oup.comoup.com For example, a method was developed for the combined quantification of CRF, cortisol, cortisone, and progesterone (B1679170) in placental tissue using HPLC-MS/MS. nih.gov This allowed for the simultaneous measurement of these key hormones in the same sample, providing a more integrated view of the placental endocrine environment. nih.gov The development of such quantitative mass spectrometry methods has demonstrated excellent selectivity and sufficient limits of quantification for detecting these molecules in tissue homogenates. nih.gov While this specific application was in human placental tissue, the methodology is directly applicable to the analysis of bovine CRF and related hormones in various biological matrices.
X-ray Crystallography and Structural Biology of Receptor Extracellular Domains
The structural elucidation of the Corticotropin-Releasing Factor (CRF) receptors, particularly the N-terminal extracellular domain (ECD), has been pivotal in understanding the molecular basis of ligand recognition and specificity. While crystal structures specific to bovine CRF receptors are not extensively documented in public literature, research on human and other mammalian orthologs provides critical insights applicable to the bovine system due to high sequence and structural conservation among class B G-protein-coupled receptors (GPCRs).
X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy have been the principal techniques employed to resolve the three-dimensional structures of the CRF receptor ECDs. nih.gov These studies reveal that the ECD is the primary binding site for CRF and related peptide ligands. nih.govnih.gov The structure of the ECD adopts a characteristic α-β-βα fold, which is a common feature for class B GPCR ECDs. nih.gov This domain is stabilized by conserved disulfide bonds that maintain a core fold resembling the short consensus repeat (SCR) motif. nih.gov
Structural analyses of the human CRF receptor 1 (CRF1R) ECD in complex with CRF peptides have detailed the specific interactions governing ligand binding. nih.govmdpi.com The C-terminal portion of the CRF peptide binds to the ECD in a helical conformation. nih.gov This interaction is predominantly hydrophobic, with key residues on the receptor creating a groove that accommodates the peptide. nih.govmdpi.com For instance, a crystal structure of the CRF1R ECD demonstrated that hydrophobic interactions occur between residues like Phe72, Tyr77, and Tyr99 of the receptor and Leu37 and Met38 of the CRF peptide. mdpi.com Furthermore, hydrogen bonds are formed between the receptor's main chain atoms and the C-terminal amide group of the CRF peptide, highlighting the importance of this amidation for high-affinity binding. mdpi.com
The binding of a ligand to the ECD is not a simple lock-and-key mechanism but involves significant conformational dynamics. In its ligand-free state, the ECD is highly dynamic. nih.gov Upon ligand binding, the receptor undergoes conformational changes, including the movement of two loops that clamp down on the C-terminus of the CRF peptide, effectively anchoring it in place. nih.gov This induced-fit mechanism is crucial for stabilizing the complex and initiating the subsequent conformational changes in the transmembrane domains, leading to receptor activation and G-protein signaling. mdpi.com The ECD itself has also been shown to function as an intrinsic negative regulator of receptor activity, with interactions between the ECD and the extracellular loops of the transmembrane domain playing a key role in maintaining the receptor's inactive state. nih.govresearchgate.net
Table 1: Key Structural Biology Findings for the CRF Receptor Extracellular Domain
| Methodology | Receptor/Complex Studied | Key Structural Findings | Reference |
| X-ray Crystallography | Human CRFR1 ECD | Revealed an α-β-βα fold; identified a hydrophobic binding site distinct from other class B GPCRs. | nih.gov |
| X-ray Crystallography | Human CRFR1 ECD in complex with CRF | Detailed hydrophobic interactions and hydrogen bonds anchoring the C-terminal amide of CRF. | mdpi.com |
| NMR Spectroscopy | Human CRFR1 ECD with agonist | Showed that agonist binding promotes a helical conformation in the C-terminus of the peptide. | nih.gov |
| X-ray Crystallography | Human CRFR1 Transmembrane Domain | Provided insights into the allosteric binding site for small-molecule antagonists and the role of the ECD as a negative regulator. | nih.govresearchgate.net |
Emerging Research Frontiers and Future Directions in Bovine Corticotropin Releasing Factor Investigations
Elucidation of Novel Intracellular Signaling Pathways and Downstream Effectors of CRF Receptors
Corticotropin-releasing factor (CRF) exerts its diverse physiological effects by activating two main G protein-coupled receptors (GPCRs), the CRF type 1 receptor (CRF₁R) and the CRF type 2 receptor (CRF₂R). nih.govmcw.edu The binding of CRF peptides to these receptors initiates a cascade of intracellular signaling events. nih.gov While both receptor subtypes are structurally similar and can couple to the same Gα proteins, their activation leads to distinct and sometimes opposing physiological outcomes, highlighting the complexity of CRF signaling. nih.gov
The predominant and most well-characterized signaling pathway for both CRF₁R and CRF₂R involves the coupling to Gαs proteins. mcw.edu This interaction stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and the subsequent activation of Protein Kinase A (PKA). nih.govnih.gov This Gs-cAMP-PKA pathway is fundamental to many of CRF's actions, including the stimulation of adrenocorticotropic hormone (ACTH) secretion from the anterior pituitary via CRF₁R. nih.govyourhormones.info
Beyond the canonical PKA pathway, CRF receptors can also activate other critical signaling cascades. Evidence indicates that CRF receptors can engage the Phospholipase C (PLC)/Protein Kinase C (PKC) pathway. nih.gov This activation can influence gene expression, as seen in the regulation of the CRF₁R promoter itself, which is modulated by both PKA and PKC signaling. nih.gov Furthermore, CRF receptor activation can trigger the Mitogen-Activated Protein Kinase (MAPK) pathways, which are crucial for regulating cellular processes like proliferation and differentiation. nih.gov
A key area of emerging research is the potential for "biased agonism," where different ligands binding to the same receptor can preferentially activate one signaling pathway over another. This phenomenon could explain the diverse functional outcomes observed with different CRF-related peptides, such as the urocortins. nih.gov For instance, while CRF preferentially binds to CRF₁R, urocortin 1 (Ucn1) binds with high affinity to both receptors, whereas urocortins 2 and 3 are selective for CRF₂R. nih.govmdpi.com These ligands may stabilize distinct receptor conformations, leading to the recruitment of different downstream effectors and unique cellular responses. The elucidation of these novel pathways and the specific effectors involved remains a critical frontier for understanding the full spectrum of CRF's physiological roles.
Development and Application of Advanced Animal Models for Investigating Specific Physiological and Pathophysiological States Related to CRF Dysregulation
To dissect the complex roles of the CRF system in both normal physiology and disease states, researchers rely on a variety of advanced animal models. These models are indispensable for investigating the long-term consequences of CRF dysregulation, which has been implicated in conditions such as anxiety and depression. nih.gov
One powerful approach involves the use of transgenic mice engineered to overproduce CRF. nih.gov These animals serve as a genetic model for chronic CRF excess, exhibiting endocrine abnormalities like elevated plasma ACTH and glucocorticoids, and behavioral traits mirroring anxiogenic states. nih.gov Studies using these mice have demonstrated increased anxiety-like behavior in tests such as the elevated plus-maze. nih.gov Crucially, the administration of a CRF antagonist can reverse this anxious phenotype, confirming that the behavior is mediated by the overproduction of central CRF. nih.gov These models provide an invaluable tool for exploring the neurobiological underpinnings of stress-related disorders.
In addition to genetic models, pharmacological and environmental stress models are widely used in cattle to study the impacts of CRF dysregulation on livestock. nih.gov Common stressors investigated in bovine research include transportation, weaning, and social isolation, which can be categorized as physical or psychological stressors. nih.gov For example, transportation is a well-documented stressor that leads to a transient increase in blood cortisol, a downstream effect of CRF-induced ACTH release. nih.gov Similarly, the separation of calves from their dams induces significant behavioral and physiological stress responses, including increased vocalization and elevated levels of catecholamines. nih.gov These models are critical for understanding how CRF-mediated stress responses affect animal health, such as increasing susceptibility to bovine respiratory disease. nih.gov
The effects of CRF receptor antagonists are extensively studied in various animal models to evaluate their therapeutic potential. nih.gov These studies often use models where high-stress levels are induced to maximize the activation of the CRF₁ receptor system. nih.gov The findings from these diverse animal models are summarized in the table below, illustrating the conditions under which CRF antagonists show efficacy.
Table 1: Efficacy of CRF₁ Receptor Antagonists in Select Animal Models
| Therapeutic Application | Animal Model/Test Condition | Species | Efficacy |
| Anxiety | Elevated Plus-Maze | Mouse/Rat | Active |
| Depression | Forced Swim Test (inescapable stress) | Mouse/Rat | Active |
| Stress-Induced Pathology | Chronic Unpredictable Mild Stress | Mouse/Rat | Active |
| Irritable Bowel Syndrome (IBS) | Visceral Hypersensitivity Models | Rodent | Active |
This table is based on data presented in a review of animal model studies. nih.gov
Comprehensive Comparative Studies of CRF System Evolution and Species-Specific Functional Adaptations
The CRF family of peptides and receptors is an ancient and evolutionarily conserved system found across all chordates. mdpi.comnih.gov Comparative studies reveal a deep evolutionary history, with peptide precursors showing homology to a diuretic hormone in the fruit fly, Drosophila melanogaster. mdpi.com In early vertebrates, these peptides were likely involved in functions such as osmoregulation and nutrient sensing. nih.gov
Functional adaptations are also apparent in the binding affinities and roles of different ligands. CRF primarily binds to CRF₁R to initiate stress responses, while UCN2 and UCN3 bind exclusively to CRF₂R and are often associated with recovery from stress and restoring homeostasis. nih.govmdpi.comnih.gov UCN1 is unique in its ability to bind to both receptors with high affinity. nih.govnih.gov This differential selectivity allows for nuanced, species-specific regulation of physiological processes.
Studies in rainbow trout have shown that stress significantly increases hypothalamic CRF mRNA expression and cortisol secretion, confirming that the core mechanisms regulating the central CRF system are highly conserved across vertebrate species. nih.gov However, the distribution of CRF receptors can vary. In rats, for example, anterior pituitary corticotrophs express very high levels of CRF₁R mRNA but no CRF₂R mRNA. nih.gov Such species-specific differences in receptor distribution and ligand affinity are crucial for understanding the diverse physiological roles of the CRF system, from stress response and metabolism to social behavior. mdpi.com
Integration of High-Throughput Omics Technologies (e.g., Proteomics, Transcriptomics) to Uncover Global Regulatory Networks
The advent of high-throughput omics technologies—including genomics, transcriptomics, proteomics, and metabolomics—is revolutionizing research in livestock biotechnology and providing unprecedented insights into the complex biological systems governed by factors like bovine CRF. frontiersin.orgresearchgate.net By offering a holistic view of the molecular landscape, these technologies enable scientists to move beyond single-gene or single-protein analyses and uncover the global regulatory networks that underlie key economic traits in cattle, such as growth, feed efficiency, and stress resilience. frontiersin.orgmdpi.com
Integrating transcriptomics (the study of all RNA transcripts) and proteomics (the study of all proteins) is a particularly powerful approach. nih.gov A recent study on bovine placental tissue combined these methods to identify genes and proteins associated with calf birth weight. nih.gov The analysis revealed that in the placentas of high-birth-weight calves, there was an upregulation of genes and proteins involved in nutrient transport, energy metabolism, and lipid synthesis. nih.govnih.gov In contrast, placentas from low-birth-weight calves prioritized cell proliferation and angiogenesis. nih.gov This integrated analysis identified specific candidate genes and protein biomarkers, such as ELOVL5 and CYP11A1, that regulate fetal development through metabolic pathways. nih.gov
Table 2: Overview of Omics Technologies in Livestock Research
| Omics Field | Object of Study | Application in Bovine Research | Reference |
| Genomics | Complete set of DNA (genome) | Identifying genetic markers (SNPs) for marker-assisted selection; whole-genome sequencing to find signatures of selection for desired traits. | frontiersin.org |
| Transcriptomics | Complete set of RNA transcripts | Analyzing gene expression patterns related to muscle growth, milk production, and stress responses. | frontiersin.orgnih.gov |
| Proteomics | Complete set of proteins | Identifying biomarkers for disease surveillance, product quality, and stress tolerance by analyzing protein functions and interactions. | researchgate.netnih.gov |
| Metabolomics | Complete set of small-molecule metabolites | Understanding metabolic pathways related to feed efficiency, disease resistance, and the impact of the rumen microbiome. | frontiersin.orgnih.gov |
| Metagenomics | Genetic material from a microbial community | Characterizing the rumen microbiome and its influence on feed digestion, health, and methane (B114726) emissions. | nih.govfrontiersin.org |
Understanding the Fundamental Role of Bovine CRF in Livestock Health, Welfare, and Production from a Basic Science Perspective
From a basic science perspective, Corticotropin-Releasing Factor is the master regulator of the stress response in cattle, initiating a cascade of physiological and behavioral changes through the hypothalamic-pituitary-adrenal (HPA) axis. yourhormones.infonih.gov When an animal perceives a stressor, CRF is released from the hypothalamus, triggering the pituitary gland to secrete ACTH, which in turn stimulates the adrenal glands to release glucocorticoids like cortisol. nih.gov This fundamental pathway has profound implications for livestock health, welfare, and production.
Chronic or excessive activation of the CRF system due to stressors such as transportation, weaning, or poor handling can negatively impact animal health by suppressing the immune system. awecadvisors.org The release of glucocorticoids can impair the function of immune cells, reducing the animal's ability to fight off infections. awecadvisors.org This link is evident in the increased incidence of diseases like bovine respiratory disease (pneumonia) and mastitis in stressed cattle. awecadvisors.org
From a production standpoint, the CRF-driven stress response can directly inhibit appetite. yourhormones.infoawecadvisors.org This effect is believed to result from a complex interaction between CRF, glucocorticoids, and metabolic hormones like leptin. awecadvisors.org A reduction in feed intake naturally leads to decreased growth rates and lower production efficiency. Furthermore, stress may have an inhibitory effect on rumination, which can compromise feed digestibility and increase the risk of metabolic disorders such as ruminal acidosis. awecadvisors.org
Rational Design and Synthesis of Novel Peptidic and Non-Peptidic Tools for Precise Manipulation of the CRF System in Research
The development of specific pharmacological tools to manipulate the CRF system is crucial for dissecting its complex functions and exploring its therapeutic potential. Research in this area focuses on the rational design and synthesis of both peptidic and non-peptidic molecules that can act as agonists or antagonists at CRF receptors. mdpi.com
Non-peptidic antagonists for the CRF₁ receptor have been a major focus of drug discovery efforts, as over-activation of this receptor is linked to stress-related disorders. mdpi.comnih.gov These small molecules offer advantages over peptide-based drugs, such as better oral bioavailability and central nervous system penetration. mdpi.com The design process involves creating compounds with specific structural scaffolds, such as tricyclic or thiazolo[4,5-d]pyrimidine (B1250722) structures, that bind with high affinity and selectivity to the CRF₁ receptor. mdpi.comacs.org For example, researchers have synthesized novel thiazolo[4,5-d]pyrimidine derivatives that show superior binding affinity to the CRF₁ receptor compared to the well-known antagonist, antalarmin. mdpi.comnih.gov Another compound, NBI 35965, was identified as a high-affinity tricyclic CRF₁ antagonist that effectively blocks CRF-stimulated ACTH production both in vitro and in vivo. acs.orgresearchgate.net
In addition to antagonists, researchers are developing novel allosteric modulators. nih.gov Unlike competitive antagonists that block the primary binding site, allosteric modulators bind to a different site on the receptor, subtly changing its shape and function. nih.gov This approach can offer greater specificity and a more nuanced control of receptor activity. For instance, high-throughput screening has been used to identify small molecules that act as negative allosteric modulators of the CRF-binding protein (CRFBP)-CRF₂ receptor complex, representing a novel pharmacological strategy. nih.gov
Peptidic tools also continue to be refined. Synthetic peptide analogs of CRF and urocortins, such as astressin (B1632008) and stressin1-A, have been created through modifications of the native peptides to achieve selectivity for either CRF₁R or CRF₂R. mdpi.com These precisely engineered molecules are invaluable for basic research, allowing scientists to probe the specific functions of each receptor subtype in different physiological and behavioral contexts. mdpi.commdpi.com The ongoing synthesis of these sophisticated molecular tools is essential for advancing our fundamental understanding of the CRF system. mdpi.com
Q & A
Basic Research Questions
Q. What are the established protocols for isolating and purifying bovine corticotropin-releasing factor (CRF) to ensure structural integrity and bioactivity?
- Methodological Answer : Isolation typically involves peptide synthesis followed by purification via reversed-phase high-performance liquid chromatography (HPLC) and structural validation using mass spectrometry. Bioactivity is confirmed through in vitro assays measuring cAMP production in pituitary cell cultures . Preservation at -20°C in lyophilized form is critical to maintain stability .
Q. How should researchers select appropriate in vivo models (e.g., rodents vs. non-human primates) to study CRF bovine-mediated stress responses while accounting for species-specific receptor affinities?
- Methodological Answer : Comparative binding assays using radiolabeled CRF and receptor affinity studies are essential. For neuroendocrine stress responses, rodents are cost-effective, but non-human primates (e.g., macaques) better model human hypothalamic-pituitary-adrenal (HPA) axis dynamics . Phylogenetic analysis of CRF receptor subtypes across species can guide model selection .
Q. What standardized assays are recommended to quantify CRF bovine bioactivity in heterogeneous tissue samples?
- Methodological Answer : Radioimmunoassays (RIAs) or enzyme-linked immunosorbent assays (ELISAs) using antibodies specific to bovine CRF (e.g., targeting residues 15–25) are preferred. Parallel measurements of ACTH release in pituitary cell cultures can validate functional activity .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between CRF bovine's observed neuroendocrine effects in acute vs. chronic stress paradigms?
- Methodological Answer : Longitudinal studies with staggered sampling intervals (e.g., 0–120 minutes post-stress) can differentiate transient vs. sustained CRF release. Receptor subtype analysis (CRF1 vs. CRF2) using selective antagonists (e.g., antalarmin) clarifies pathway-specific contributions . Multi-level data integration (plasma CRF, cortisol, and mRNA expression) reduces confounding variables .
Q. How can researchers validate CRF bovine's role in non-canonical pathways (e.g., immunomodulation or tumor microenvironment interactions) using multi-omics approaches?
- Methodological Answer : Single-cell RNA sequencing of CRF receptor-expressing immune cells (e.g., mast cells) identifies downstream targets. For tumor studies, spatial transcriptomics in CRF-rich microenvironments (e.g., prostate cancer) paired with CRISPR-Cas9 knockout models reveals immune crosstalk .
Q. What methodological considerations are critical when extrapolating CRF bovine pharmacology from animal models to human neuropsychiatric conditions?
- Methodological Answer : Cross-species pharmacokinetic/pharmacodynamic (PK/PD) modeling accounts for differences in blood-brain barrier permeability and receptor density. Humanized transgenic mice expressing human CRF1 receptors improve translational validity. Clinical correlation with cerebrospinal fluid (CSF) CRF levels in patient cohorts is advised .
Q. How should researchers address discrepancies in CRF bovine ligand-receptor binding kinetics reported across independent studies?
- Methodological Answer : Standardize assay conditions (pH, temperature, and ion concentration) to minimize variability. Use surface plasmon resonance (SPR) for real-time kinetic analysis of CRF-CRF1 interactions. Meta-analyses of historical data (e.g., Vale et al., 1981 vs. recent studies) should adjust for methodological evolution (e.g., peptide synthesis purity improvements) .
Methodological Best Practices
- Data Contradiction Analysis : Apply the "Three-Layer Validation" framework:
- Experimental Design : For in vivo studies, include sex-stratified cohorts due to CRF's sexually dimorphic effects in stress responses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
